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4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid Documentation Hub

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  • Product: 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid
  • CAS: 402944-83-6

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Profiling and Synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Executive Summary In contemporary medicinal chemistry and drug development, bifunctional building blocks are critical for the design of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, bifunctional building blocks are critical for the design of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and affinity probes. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS: 402944-83-6) is a highly versatile intermediate that combines the privileged pharmacophore of a 2-ethylbenzimidazole core with a reactive 4-oxobutanoic acid moiety [1].

This technical whitepaper provides an in-depth analysis of the compound's molecular weight, chemical formula, structural properties, and a self-validating experimental protocol for its synthesis. By elucidating the causality behind the


-acylation mechanisms and subsequent conjugation pathways, this guide serves as an authoritative resource for researchers seeking to integrate this compound into advanced drug discovery workflows.

Physicochemical & Structural Profiling

The structural identity of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is defined by the fusion of a 2-ethyl-substituted benzimidazole ring and a succinyl group attached at the


 position. The exact molecular formula is C₁₃H₁₄N₂O₃ , yielding a molecular weight of 246.26  g/mol   [2].

The quantitative data and structural identifiers are summarized in Table 1 below to facilitate rapid reference for computational modeling and inventory management.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
IUPAC Name 4-(2-ethyl-1H-benzo[d]imidazol-1-yl)-4-oxobutanoic acid
CAS Registry Number 402944-83-6
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol (Calculated: 246.266)
Monoisotopic Mass 246.1004 Da
Canonical SMILES CCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Imidazole nitrogens)
Topological Polar Surface Area (TPSA) 74.6 Ų

Mechanistic Insights: -Acylation & Structural Utility

The -Acylation Mechanism

The synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid relies on the


-acylation of 2-ethylbenzimidazole using succinic anhydride. The benzimidazole core is an amphoteric system; however, in the presence of a non-nucleophilic base (such as Triethylamine, TEA), the pyrrole-like 

is deprotonated, significantly enhancing the nucleophilicity of the

nitrogen [3].

This nitrogen attacks one of the electrophilic carbonyl carbons of succinic anhydride, leading to ring-opening and the formation of an amide-like bond (


-acyl linkage) while simultaneously liberating a terminal carboxylic acid.
Bifunctional Utility in Drug Design

The resulting structure is highly valuable due to its bifunctionality:

  • The

    
    -acyl benzimidazole moiety : While generally stable under physiological conditions, 
    
    
    
    -acyl benzimidazoles can act as mild acyl transfer agents under specific catalytic conditions, making them useful in dynamic combinatorial chemistry.
  • The Terminal Carboxylic Acid : The free -COOH group allows the molecule to act as a linker. It can be readily activated using standard peptide coupling reagents (e.g., EDC/NHS or HATU) to form stable amide bonds with amine-bearing target ligands or fluorophores.

Application A Target Ligand (Amine-bearing) C EDC/NHS Coupling (Amide Bond Formation) A->C B 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid (Bifunctional Linker) B->C  Terminal -COOH D Ligand-Benzimidazole Conjugate (Affinity Probe / PROTAC) C->D

Application of the compound as a bifunctional linker in bioconjugation or PROTAC synthesis.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating system for synthesizing 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. The protocol incorporates In-Process Controls (IPC) to verify reaction progress.

Reagents and Materials
  • 2-Ethylbenzimidazole : 1.0 equivalent (Nucleophile)

  • Succinic Anhydride : 1.1 equivalents (Electrophile)

  • Triethylamine (TEA) : 1.5 equivalents (Base)

  • Dichloromethane (DCM), Anhydrous : Solvent

  • 1M HCl (aq) : Quenching/Acidification agent

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-ethylbenzimidazole (10 mmol, 1.46 g).

  • Add 30 mL of anhydrous DCM to dissolve the starting material. Causality: Anhydrous DCM is selected as an aprotic solvent to prevent competitive hydrolysis of the highly reactive succinic anhydride.

  • Add TEA (15 mmol, 2.1 mL) dropwise to the solution at room temperature (20-25°C). Stir for 10 minutes to ensure complete mixing and partial deprotonation.

Step 2: Electrophilic Addition (


-Acylation) 
4.  Introduce succinic anhydride (11 mmol, 1.10 g) to the reaction mixture in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes and minimizes the formation of di-acylated byproducts.
5.  Seal the flask under a nitrogen atmosphere and allow the mixture to stir at room temperature for 4 hours.

Step 3: In-Process Control (IPC) Validation 6. Perform Thin-Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with UV detection (254 nm). 7. Validation Check: The reaction is deemed complete when the spot corresponding to 2-ethylbenzimidazole (


) is entirely consumed, and a new, more polar spot corresponding to the carboxylic acid product (

) emerges.

Step 4: Quenching and Extraction 8. Quench the reaction by adding 20 mL of cold distilled water. 9. Transfer the mixture to a separatory funnel. The product, containing a free carboxylic acid, will partition into the aqueous layer as a carboxylate salt due to the presence of TEA. 10. Separate the organic layer and wash the aqueous layer once with 15 mL of DCM to remove unreacted organic impurities.

Step 5: Isolation and Purification 11. Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches ~3.0. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation of the target compound. 12. Collect the resulting white-to-off-white precipitate via vacuum filtration. 13. Wash the filter cake with cold water (2 × 10 mL) and dry under high vacuum at 40°C for 12 hours to yield the pure 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

Synthesis A 2-Ethylbenzimidazole (Nucleophile) C N-Acylation (DCM, TEA, RT) A->C B Succinic Anhydride (Electrophile) B->C D 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid MW: 246.26 C->D  Yield >85%

Synthesis workflow of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid via N-acylation.

Analytical Characterization

To complete the self-validating loop, the isolated product must be subjected to spectroscopic analysis. The following are the expected analytical profiles for pure 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Expected

      
      :  247.1 
      
      
      
      and 269.1
      
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       12.10 (br s, 1H, -COOH )
      
    • 
       7.75 - 7.20 (m, 4H, Benzimidazole Ar-H )
      
    • 
       3.45 (t, 
      
      
      
      Hz, 2H, N-CO-CH₂ )
    • 
       3.05 (q, 
      
      
      
      Hz, 2H, Benzimidazole-CH₂ -CH₃)
    • 
       2.78 (t, 
      
      
      
      Hz, 2H, CH₂ -COOH)
    • 
       1.42 (t, 
      
      
      
      Hz, 3H, Benzimidazole-CH₂-CH₃ )
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       175.8 (COOH), 169.5 (N-C=O), 156.2 (C2 of Benzimidazole), 142.5, 131.0, 124.5, 123.8, 119.5, 114.2 (Aromatic Carbons), 29.5 (Succinyl CH₂), 28.2 (Succinyl CH₂), 21.8 (Ethyl CH₂), 11.5 (Ethyl CH₃).
      

References

  • Tahlan, S., Kumar, S., & Narasimhan, B. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." National Center for Biotechnology Information (NCBI). Available at:[Link]

Exploratory

Toxicological Profiling and Safety Protocols for Benzimidazole Butyric Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Benzimidazole butyric acid derivatives represent a unique class of cytotoxic agents that bridge the gap between traditional alkylating agents and purine analogs. The prototypical and most clinically sig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole butyric acid derivatives represent a unique class of cytotoxic agents that bridge the gap between traditional alkylating agents and purine analogs. The prototypical and most clinically significant compound in this class is Bendamustine (4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid)[1]. As a Senior Application Scientist, I approach the toxicological profiling of these compounds not just as a regulatory checklist, but as a mechanistic puzzle. Understanding the precise pathways of cytotoxicity and the rigorous Safety Data Sheet (SDS) requirements is critical for drug development professionals to ensure both laboratory safety and the successful translation of these molecules into clinical therapies.

This guide synthesizes the chemical foundations, molecular mechanisms of toxicity, occupational safety profiles, and field-proven experimental protocols required to evaluate benzimidazole butyric acid derivatives.

Chemical and Mechanistic Foundations

Structure-Activity Relationship (SAR)

The unique toxicological profile of bendamustine is driven by its tripartite structure:

  • Mechlorethamine (Nitrogen Mustard) Group: Confers the primary alkylating activity, driving the formation of interstrand and intrastrand DNA crosslinks[2].

  • Benzimidazole Ring: Unlike the benzene ring found in chlorambucil, the benzimidazole ring mimics purine analogs. While its direct antimetabolite activity is debated, it significantly alters how the molecule interacts with DNA and cellular repair mechanisms[2][3].

  • Butyric Acid Substituent: Enhances water solubility and modulates the pharmacokinetic distribution of the drug[2].

Mechanism of Action and Toxicity Pathways

The cytotoxicity of benzimidazole butyric acid derivatives diverges significantly from conventional alkylating agents (like cyclophosphamide or chlorambucil). The DNA damage induced by these derivatives is more extensive and durable[1].

Crucially, bendamustine activates the Base Excision Repair (BER) pathway rather than the standard alkyltransferase DNA repair mechanism[1][4]. Because BER is a complex and time-consuming process, the cell's repair capacity is easily overwhelmed, leading to a rapid accumulation of DNA double-strand breaks[5]. This unresolved DNA stress triggers a p53-dependent apoptosis pathway[3]. Furthermore, in tumor cells with mutated or deficient apoptotic pathways, bendamustine induces mitotic catastrophe —a necrotic form of cell death occurring during metaphase due to the severe inhibition of mitotic checkpoints[2][4].

MoA Drug Bendamustine (Benzimidazole Butyric Acid) DNA_Damage Bifunctional Alkylation (DNA Crosslinks) Drug->DNA_Damage Alkylates DNA BER Base Excision Repair (BER) Activation DNA_Damage->BER Inefficient repair p53 p53-Dependent Stress Response DNA_Damage->p53 DNA stress Mitotic Inhibition of Mitotic Checkpoints DNA_Damage->Mitotic Cell cycle arrest Apoptosis Apoptosis (Programmed Cell Death) BER->Apoptosis Repair failure p53->Apoptosis Catastrophe Mitotic Catastrophe (Necrotic Cell Death) Mitotic->Catastrophe

Fig 1: Bendamustine-induced DNA damage signaling, apoptosis, and mitotic catastrophe pathways.

Safety Data Sheet (SDS) & Occupational Hazard Profile

Handling benzimidazole butyric acid derivatives requires strict adherence to SDS protocols due to their potent cytotoxic, mutagenic, and teratogenic properties[6][7].

Hazard Classifications (GHS)

According to standard SDS documentation for bendamustine hydrochloride, the primary Global Harmonized System (GHS) classifications include:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed[6][8].

  • Carcinogenicity (Category 2): H351 - Suspected of causing cancer[6][8].

  • Reproductive Toxicity (Category 1B / 2): H360 / H361fd - May damage fertility or the unborn child[6][7].

  • Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects[7].

Quantitative Toxicity Metrics

The following table summarizes the acute toxicity data derived from the Registry of Toxic Effects of Chemical Substances (RTECS) for bendamustine hydrochloride[6][8]:

Test SubjectRoute of AdministrationLD50 ValueToxicological Implication
RatOral200 mg/kgHigh risk of acute systemic toxicity via ingestion.
MouseOral250 mg/kgConsistent mammalian oral toxicity.
RatIntravenous (IV)40 mg/kgDirect systemic exposure bypasses first-pass metabolism, increasing lethality.
MouseIntraperitoneal (IP)71 mg/kgHigh bioavailability in peritoneal cavity leading to rapid systemic absorption.
Laboratory Handling and PPE Protocols

Causality in Safety: The severe risk of skin toxicity—including post-marketing reports of Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)[9]—mandates rigorous dermal protection.

  • Engineering Controls: All powder weighing and reconstitution must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of combustible and highly toxic dust[7].

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves (tested to ASTM D6978 for chemotherapy drugs), a closed-front disposable gown, and chemical splash goggles[8][10]. Soft contact lenses should be avoided as they can absorb and concentrate aerosolized irritants[10].

Experimental Methodologies for Toxicity Evaluation

To accurately profile the toxicity of novel benzimidazole butyric acid derivatives, a self-validating experimental pipeline is required. The following protocols prioritize mechanistic accuracy and reproducibility.

In Vitro Cytotoxicity Profiling (ATP-Based Luminescence)

Causality in Assay Selection: While many labs default to MTT assays, tetrazolium reduction is highly dependent on mitochondrial metabolism. Because benzimidazole derivatives induce severe DNA damage and cell cycle arrest (mitotic catastrophe)[4], mitochondrial activity can artificially spike before cell death, skewing MTT results. Therefore, quantifying intracellular ATP via luminescence (e.g., CellTiter-Glo) provides a direct, unconfounded proxy for metabolically active, viable cells.

Workflow Step1 1. Cell Culture Seed target cells Step2 2. Compound Dosing Serial dilution Step1->Step2 Step3 3. Incubation 48-72h at 37°C Step2->Step3 Step4 4. Viability Assay Add ATP reagent Step3->Step4 Step5 5. Luminescence Read Quantify ATP Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Fig 2: Step-by-step workflow for evaluating in vitro cytotoxicity of benzimidazole derivatives.

Step-by-Step Protocol:

  • Cell Seeding: Harvest target cells (e.g., SU-DHL-4 lymphoma cells) in the log-growth phase. Seed at 5,000 cells/well in a 96-well opaque-walled plate. Self-Validation: Include cell-free wells containing only media to establish background luminescence.

  • Compound Preparation: Prepare a 10 mM stock of the benzimidazole derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series.

  • Dosing: Transfer the compound to the cell plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v). Self-Validation: Include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (e.g., 1 µM Staurosporine) to confirm assay sensitivity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. This duration allows sufficient time for the drug to induce mitotic catastrophe, which occurs during metaphase[4].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture media present in each well.

  • Luminescence Read & Analysis: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer. Calculate the IC50 using a 4-parameter non-linear regression model.

In Vivo Maximum Tolerated Dose (MTD) Determination

Causality in Design: Before assessing in vivo efficacy, the MTD must be established to prevent dose-limiting toxicities (e.g., severe myelosuppression, hepatotoxicity)[9].

Step-by-Step Protocol:

  • Acclimation & Baseline: Acclimate healthy 6-8 week old BALB/c mice for 7 days. Record baseline body weights and clinical observation scores.

  • Dose Escalation Strategy: Utilize a modified Fibonacci sequence (e.g., 10, 20, 33, 50 mg/kg) starting well below the known IV LD50 (40 mg/kg in rats)[8]. Assign n=3 mice per dose cohort.

  • Administration: Formulate the derivative in a biocompatible vehicle (e.g., 5% Mannitol in sterile water) immediately prior to use to prevent aqueous degradation. Administer via tail vein injection (IV).

  • Monitoring: Monitor animals twice daily for 14 days. Track body weight, lethargy, piloerection, and signs of gastrointestinal distress.

  • Endpoint Criteria: The MTD is defined as the highest dose resulting in no mortalities and a maximum transient body weight loss of <15%. Self-Validation: Any animal exhibiting >20% weight loss from baseline or severe morbidity must be immediately euthanized, and that dose level is classified as exceeding the MTD.

References

  • Bendamustine is a hybrid antimetabolite and alkylating agent offering new therapeutic options for the treatment of non-Hodgkin lymphomas | Hematology Meeting Reports - PAGEPress Public
  • History and Characterization of Bendamustine - The Oncology Nurse. theoncologynurse.com.
  • Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents - AACR Journals. aacrjournals.org.
  • Mechanism of Action: The Unique Pattern of Bendamustine-Induced Cytotoxicity.
  • Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC. nih.gov.
  • Bendamustine Hydrochloride: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA 29 CFR 1910.1200. scbt.com.
  • Bendamustine (hydrochloride) SAFETY DATA SHEET Section 2. Hazards Identification - Szabo-Scandic. szabo-scandic.com.
  • Bendamustine HCl - AK Scientific, Inc. aksci.com.
  • Bendamustine for Injection (Hospira, Inc.)
  • bendamustine hydrochloride injection - FDA. fda.gov.

Sources

Foundational

The Architectural Evolution of N-Substituted Benzimidazoles: From Vitamin B12 to Dual-Action Pharmacophores

Executive Summary The benzimidazole scaffold—a bicyclic fusion of benzene and imidazole—is universally recognized as a "privileged structure" in medicinal chemistry. While the unsubstituted core offers baseline biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold—a bicyclic fusion of benzene and imidazole—is universally recognized as a "privileged structure" in medicinal chemistry. While the unsubstituted core offers baseline biological interactions, it is the targeted N-substitution (N-alkylation or N-arylation) that transforms this scaffold into highly specific, potent therapeutics. This technical whitepaper explores the historical discovery, chemical rationale, and self-validating experimental workflows behind N-substituted benzimidazole derivatives, providing a comprehensive guide for drug development professionals.

Historical Milestones & Pharmacophore Discovery

The pharmacological journey of benzimidazoles began in 1944 when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B121[1]. This discovery highlighted the core's purine isosterism, allowing it to seamlessly interact with biopolymers, enzymes, and nucleic acids.

Early drug discovery utilized the unsubstituted core, but researchers soon realized that functionalizing the N1 position drastically expanded the therapeutic window. This rational drug design led to the synthesis of blockbuster drugs, most notably the "sartans" (e.g., Telmisartan), and modern N-substituted Schiff bases targeting oncology and virology.

G N1 1944: Vitamin B12 Degradation (5,6-dimethylbenzimidazole) N2 Recognition of Purine Isosterism (DNA/RNA Interaction Potential) N1->N2 Structural elucidation N3 Early N-Alkylation Studies (Anthelmintics & Antifungals) N2->N3 Pharmacophore exploration N4 Rational Drug Design (Targeted Receptor Antagonists) N3->N4 High-throughput screening N5 Sartans (Telmisartan) AT1 & PPARγ Dual Action N4->N5 Cardiovascular focus N6 Modern N-Substituted Schiff Bases (Anticancer/Antiviral) N4->N6 Oncology & Virology

Chronological discovery and logical evolution of N-substituted benzimidazole pharmacophores.

The Causality of N-Substitution: Chemical Rationale

Unsubstituted benzimidazoles exhibit rapid prototropic tautomerism, existing as a dynamic equilibrium between N1-H and N3-H forms1[1]. This flux creates a moving target during receptor binding, reducing drug efficacy.

The Causality of the Experimental Choice: By selectively alkylating or arylating the N1 position, chemists achieve three critical objectives:

  • Tautomeric Locking: The molecule is frozen into a single, predictable bioactive conformation.

  • Lipophilicity Tuning: Bulky N-substituents (like the biphenyl system in Telmisartan) increase the partition coefficient (LogP), enhancing cell membrane permeability.

  • Steric Receptor Fitting: The N-substituent acts as an anchor, engaging in hydrophobic interactions or hydrogen bonding within deep receptor pockets.

Experimental Methodology: Regioselective N-Alkylation

Synthesizing N-substituted benzimidazoles historically relied on harsh conditions (HNO3/H2SO4) that yielded poor regioselectivity. Modern protocols utilize transition-metal catalysis to direct the substitution 2[2].

Self-Validating Protocol: Copper-Catalyzed Regioselective N-Alkylation

Causality: Copper(I) salts coordinate transiently with the less sterically hindered nitrogen, effectively blocking the alternative tautomeric site and forcing the electrophile to attack regioselectively.

Step 1: Reagent Preparation & Deprotonation

  • Dissolve the unsymmetrical benzimidazole (1.0 eq) in anhydrous DMSO.

  • Add powdered KOH (1.5 eq). Causality: KOH is a hard base that rapidly deprotonates the imidazole ring without acting as a competing nucleophile.

  • Validation Check 1: A color shift (typically to deep yellow/orange) visually confirms the formation of the benzimidazolide anion.

Step 2: Catalytic Coupling

  • Introduce CuI (10 mol%) and the alkyl/aryl halide (1.2 eq).

  • Irradiate under microwave conditions (120°C, 15 mins). Causality: Microwave heating ensures uniform thermal distribution, preventing the degradation of sensitive functional groups that occurs during prolonged reflux.

Step 3: In-Process Quality Control (QC)

  • Validation Check 2: Spot the reaction mixture on a silica TLC plate against the starting material. Complete disappearance of the starting material spot confirms full conversion.

Step 4: Isolation and Structural Confirmation

  • Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Validation Check 3 (Critical): Perform 2D-NOESY NMR. A spatial cross-peak between the N-alkyl protons and the adjacent C7-aromatic proton definitively validates the correct regiochemistry. If the cross-peak is absent, the undesired N3-isomer was formed.

Workflow Substrate Unsymmetrical Benzimidazole N1-H N3-H tautomers Base Base Selection KOH / DMSO Deprotonation Substrate->Base Step 1 Catalyst Catalyst/Conditions Cu-catalyzed Microwave Base->Catalyst Step 2: Electrophile addition Product Regioselective N-Alkylation Major Isomer Isolated Catalyst->Product Step 3: Isolation & QC

Self-validating experimental workflow for the regioselective N-alkylation of benzimidazoles.

Pharmacological Workflows: The Telmisartan Paradigm

Telmisartan represents the pinnacle of N-substituted benzimidazole design. It is a bis-benzimidazole derivative that acts as a potent Angiotensin II Type 1 (AT1) receptor antagonist. Uniquely, the specific N-substitution allows it to also function as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) 3[3].

Causality of Binding: The hydrogen bond between the 1′-benzimidazole nitrogen and the amide proton of Ser342 in the PPARγ ligand-binding domain stabilizes the interaction, a feature absent in other sartans 3[3].

Pathway Telmi Telmisartan (N-substituted Benzimidazole) AT1 AT1 Receptor (Cell Surface) Telmi->AT1 Antagonizes (IC50 ~9 nM) PPAR PPARγ Receptor (Intracellular/Nuclear) Telmi->PPAR Partial Agonist (EC50 ~5 μM) BP Vasodilation & Blood Pressure Reduction AT1->BP Blocks Angiotensin II Metab Improved Glucose/Lipid Metabolism PPAR->Metab Modulates Gene Expression

Dual-action signaling pathway of Telmisartan targeting AT1 and PPARγ receptors.

Self-Validating Protocol: Dual-Action PPARγ Reporter Assay

To validate the dual-action nature of newly synthesized N-substituted derivatives, a dual-luciferase reporter assay is strictly required.

Step 1: Transfection

  • Co-transfect 3T3-L1 preadipocytes with a PPARγ-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Causality: The Renilla plasmid acts as an internal control. Without it, variations in cell death or transfection efficiency could be falsely interpreted as poor drug binding.

Step 2: Compound Treatment

  • Treat cells with the N-substituted benzimidazole (e.g., 1 μM to 10 μM range) for 24 hours. Include Rosiglitazone as a positive control and vehicle (DMSO) as a negative control.

Step 3: Assay & Validation

  • Lyse cells and sequentially measure Firefly and Renilla luminescence.

  • Validation Check: Calculate the ratio of Firefly/Renilla luminescence. If the Renilla signal drops by >20% compared to the vehicle, the compound is cytotoxic at that dose, and the efficacy data must be discarded. A true partial agonist will show a dose-dependent increase in the normalized ratio without dropping the Renilla baseline.

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of N-substituted benzimidazoles is highly sensitive to the nature of the N-substituent. Below is a consolidated table of quantitative data from recent literature demonstrating the broad spectrum of activity.

Compound / DerivativeTarget / AssayActivity (IC50 / EC50 / MIC)Reference
Telmisartan AT1 Receptor InhibitionIC50 ~ 9.2 nM[3]
Telmisartan PPARγ ActivationEC50 ~ 5.0 μM[3]
Compound 22 (Novel Analogue)AT1 Receptor InhibitionIC50 = 0.8 ± 0.1 nM[4]
Schiff Base 40 (N-phenyl substituted)HL-60 Leukemia Cell LineIC50 = 1.1 – 4.4 μM[5]
Compound 2g (N-alkylated)Staphylococcus aureusMIC = 4.0 μg/mL[6]

Note: Compounds 22 and 23 have shown superior AT1 receptor inhibition compared to traditional sartans4[4]. Furthermore, N-substituted Schiff bases are emerging as potent antiproliferative agents5[5], and N-alkylated derivatives exhibit strong antibacterial properties6[6].

References

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance Source: SRR Publications URL:[Link]

  • Identification of Telmisartan as a Unique Angiotensin II Receptor Antagonist With Selective PPARγ–Modulating Activity Source: Hypertension (AHA Journals) URL:[Link]

  • Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug Source: ResearchGate URL:[Link]

  • An updated review on benzimidazole derivatives as potential antihypertensive agents Source: Neliti URL:[Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases Source: PMC - NIH URL:[Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents Source: ACS Omega URL:[Link]

Sources

Exploratory

Thermal Characterization and Solid-State Stability of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid: A Comprehensive Guide

Executive Summary As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the rigorous physicochemical characterization of these compounds becomes paramount. 4-(2-Ethyl-benzoimidazol-1-yl)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the rigorous physicochemical characterization of these compounds becomes paramount. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6) is a highly specialized benzimidazole-derived intermediate utilized in advanced drug synthesis[1]. Understanding its thermal stability, polymorphic behavior, and melting profile is not merely a regulatory formality; it is a fundamental requirement for designing safe, scalable synthetic routes and ensuring batch-to-batch consistency.

This technical guide provides an in-depth, authoritative framework for evaluating the thermodynamic properties and thermal degradation kinetics of this compound, strictly grounded in the standards set forth by the [2] and the [3].

Physicochemical Profile and Causality in Thermal Behavior

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid features a rigid benzimidazole core coupled with a flexible, oxygen-rich 4-oxo-butyric acid appendage.

  • Molecular Formula: C₁₃H₁₄N₂O₃

  • Molecular Weight: 246.27 g/mol

  • Theoretical Boiling Point: ~473.8 ºC at 760 mmHg

  • Flash Point: ~240.4 ºC

Mechanistic Insight: The "Why" Behind the Data

The presence of the terminal carboxylic acid and the tertiary nitrogen in the benzimidazole ring creates the potential for a complex intermolecular hydrogen-bonding network. This bonding directly dictates the crystal lattice energy, which in turn governs the melting point. Furthermore, the amide/imide-like linkage at the N1 position is the most probable site of thermal cleavage. When thermal energy exceeds the bond dissociation energy—typically approaching the compound's flash point of 240.4 ºC—degradation initiates. Therefore, thermal characterization must carefully decouple the physical melting transition from chemical decomposition.

Thermodynamic Characterization: Overcoming Polymorphism

Relying on traditional capillary melting point apparatuses for complex intermediates often yields broad, inaccurate ranges due to simultaneous decomposition or polymorphic transitions. According to [3], Differential Scanning Calorimetry (DSC) is the authoritative technique.

Because benzimidazole derivatives frequently exhibit polymorphism (different crystalline forms) depending on the crystallization solvent, DSC is required to differentiate between a true thermodynamic melt (a sharp endotherm) and a polymorphic transition (an endotherm followed by an exotherm as the metastable lattice rearranges). This rigorous solid-state profiling aligns with [4] for active pharmaceutical ingredients and their critical intermediates.

Experimental Workflows: Self-Validating Protocols

To guarantee data integrity, the following methodologies are designed as self-validating systems . The instruments must prove their own accuracy before any sample data is accepted.

Protocol 1: High-Resolution DSC for Melting Point Determination

This protocol captures the precise melting onset and enthalpy of fusion (ΔHf).

  • System Self-Validation: Prior to sample analysis, the instrument must run an Indium reference standard. The system validates its thermal accuracy by confirming the Indium melt onset is exactly 156.6 ± 0.1 °C and the enthalpy of fusion is 28.45 ± 0.5 J/g. If these parameters deviate, the sequence is automatically aborted.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of CAS 402944-83-6 into a standard aluminum Tzero pan. Crimp with a pinhole lid to allow the escape of residual trapped moisture without altering internal pressure.

  • Atmospheric Control: Purge with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program: Equilibrate at 25 ºC. Ramp at a controlled rate of 10 ºC/min up to 250 ºC.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point.
    
Protocol 2: TGA for Degradation Profiling

Thermogravimetric Analysis (TGA) establishes the absolute thermal stability limit by monitoring mass loss as a function of temperature.

  • System Self-Validation: An empty crucible run (blank baseline) is executed. The system validates its microbalance stability by ensuring mass drift is <10 µg over a 30-minute isothermal hold at 25 °C.

  • Sample Loading: Load 10.0–15.0 mg of the sample into a platinum crucible to ensure a representative bulk measurement.

  • Atmosphere: Run under dry Nitrogen (60 mL/min) to isolate thermal degradation from oxidative combustion.

  • Heating Profile: Ramp from ambient to 500 ºC at 10 ºC/min.

  • Analysis: Calculate the 1% and 5% mass loss temperatures (

    
     and 
    
    
    
    ). Plot the first derivative (DTG) to identify the temperature of maximum degradation rate (
    
    
    ).

Data Presentation

Table 1: Physicochemical and Thermal Parameters of CAS 402944-83-6

ParameterValue / RangeAnalytical MethodSignificance
Molecular Weight 246.27 g/mol Mass SpectrometryBaseline identity confirmation
Melting Point (

)
Polymorph DependentDSC (10 ºC/min)Determines solid-state phase transition
Flash Point ~240.4 ºCClosed CupSafety limit for high-temp processing
Boiling Point ~473.8 ºCCalculatedTheoretical limit (degrades prior)
Degradation Onset (

)
>240.0 ºC (Est.)TGAMaximum safe processing temperature

Table 2: Standardized Instrumental Parameters for Thermal Analysis

InstrumentCrucible TypePurge GasRamp RateSelf-Validation Standard
DSC Aluminum (Pinhole)N₂ (50 mL/min)10 ºC/minIndium (

= 156.6 ºC)
TGA PlatinumN₂ (60 mL/min)10 ºC/minBaseline Drift (<10 µg)

Visualizations of Thermal Workflows and Pathways

Workflow Start CAS 402944-83-6 Sample Preparation DSC DSC Analysis (Heat Flow) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA Melting Determine Melting Point & Polymorphism DSC->Melting Degradation Determine Degradation Onset (Td) TGA->Degradation Integration Comprehensive Thermal Stability Profile Melting->Integration Degradation->Integration

Fig 1. Integrated thermal analysis workflow for solid-state characterization.

Pathway Intact Intact Molecule C13H14N2O3 Heat Thermal Energy >240 °C Intact->Heat Heating Cleavage N-C Bond Cleavage Heat->Cleavage Activation Product1 2-Ethylbenzimidazole Core Cleavage->Product1 Product2 Oxo-butyric Acid Fragments Cleavage->Product2

Fig 2. Proposed thermal degradation pathway of CAS 402944-83-6.

Conclusion

The rigorous thermal characterization of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid requires a dual-pronged approach utilizing both DSC and TGA. By implementing self-validating instrumental protocols, researchers can confidently decouple polymorphic melting behavior from thermal degradation. This precise thermodynamic mapping ensures that subsequent scale-up and formulation processes are executed well within the compound's stability thresholds, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • International Council for Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." IKEV.org. Available at:[Link][1]

  • Netzsch. "Physicochemical Properties and Thermal Analysis Guidelines." Netzsch.com. Available at:[Link][2]

Sources

Foundational

Predictive Metabolism and Pharmacokinetic Profiling of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Executive Summary & Structural Liability Analysis Evaluating the metabolic fate of novel chemical entities is a critical gateway in preclinical drug development. The compound 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Analysis

Evaluating the metabolic fate of novel chemical entities is a critical gateway in preclinical drug development. The compound 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (an N-acyl benzimidazole derivative) presents a unique convergence of structural liabilities that dictate its Phase I and Phase II biotransformation.

From a mechanistic standpoint, the molecule contains three primary sites of metabolic vulnerability:

  • The N-Acyl Bond: The succinyl moiety attached to the N1 position of the benzimidazole core forms an amide-like N-acyl linkage. This bond is highly susceptible to nucleophilic attack and subsequent hydrolysis by hepatic carboxylesterases (CES).

  • The 2-Ethyl Aliphatic Chain: Alkyl substituents on benzimidazole rings are prime targets for Cytochrome P450 (CYP450)-mediated aliphatic oxidation (specifically

    
     and 
    
    
    
    hydroxylation).
  • The Terminal Carboxylic Acid: Free carboxylic acids are the canonical substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides—a class of metabolites notorious for their chemical reactivity and toxicological implications [1].

This technical guide dissects the predicted metabolic pathways, details the toxicological risks associated with its biotransformation, and provides a field-proven, self-validating experimental protocol for in vitro metabolite identification using High-Resolution LC-MS/MS.

Predicted Metabolic Pathways (Phase I & Phase II)

The biotransformation of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is driven by a competition between hydrolytic cleavage, oxidative functionalization, and direct conjugation.

Phase I: Hydrolysis and Oxidation

The most rapid clearance mechanism is predicted to be N-acyl cleavage . Carboxylesterases (CES1 in the liver, CES2 in the intestine) readily hydrolyze N-acyl benzimidazoles, yielding 2-ethylbenzimidazole and succinic acid. Because this cleavage breaks the parent molecule into two distinct fragments, it fundamentally alters the pharmacological profile.

Concurrently, the intact parent drug and the 2-ethylbenzimidazole metabolite will undergo CYP450-mediated oxidation . Hepatic CYP3A4 and CYP1A2 are known to catalyze the hydroxylation of the 2-ethyl group, forming 1-hydroxyethyl or 2-hydroxyethyl derivatives [2].

Phase II: Acyl Glucuronidation and Toxicity Risks

The terminal carboxylic acid on the 4-oxo-butyric acid chain bypasses Phase I metabolism to undergo direct Phase II conjugation. UGT1A1 and UGT2B7 catalyze the addition of glucuronic acid to form an acyl glucuronide .

Unlike stable ether or phenol glucuronides, acyl glucuronides are electrophilic and chemically reactive. They can undergo pH-dependent intramolecular acyl migration (shifting from the 1-O-


 position to the 2-, 3-, or 4-positions) or covalently bind to plasma and hepatic proteins via transacylation or glycation [3]. This covalent adduction is a recognized trigger for idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicities [4].

MetabolicPathway Parent 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid Hydrolysis N-Acyl Cleavage (CES1/CES2) Parent->Hydrolysis Oxidation Aliphatic/Aromatic Oxidation (CYP3A4 / CYP1A2) Parent->Oxidation Glucuronidation Acyl Glucuronidation (UGT1A1 / UGT2B7) Parent->Glucuronidation Met1 2-Ethylbenzimidazole + Succinic Acid Hydrolysis->Met1 Met2 Hydroxylated Derivatives (e.g., 1-hydroxyethyl) Oxidation->Met2 Met3 Reactive Acyl Glucuronide Glucuronidation->Met3 Tox Protein Adduction / Toxicity Risk Met3->Tox

Figure 1: Predicted Phase I and Phase II metabolic pathways and toxicity risks.

Quantitative Metabolite Prediction Data

To facilitate LC-MS/MS Multiple Reaction Monitoring (MRM) method development, the predicted mass shifts (


 Da) for the primary metabolites are summarized below.
Metabolite CodeBiotransformation PathwayPrimary Enzyme(s)Predicted Mass Shift (

Da)
Structural Alteration
M1 N-Acyl HydrolysisCES1, CES2-100.02Loss of succinyl group; formation of 2-Ethylbenzimidazole
M2 Aliphatic HydroxylationCYP3A4, CYP1A2+15.99Hydroxylation at the 2-ethyl aliphatic chain
M3 Aromatic HydroxylationCYP3A4, CYP2C9+15.99Hydroxylation at the benzimidazole core (C5/C6)
M4 Acyl GlucuronidationUGT1A1, UGT2B7+176.03Addition of glucuronic acid at the terminal COOH

Experimental Methodology: Self-Validating In Vitro Profiling

To accurately map this metabolic profile, we must design an assay that preserves unstable metabolites (like acyl glucuronides) while simultaneously activating both Phase I and Phase II enzymatic pathways. Human Liver Microsomes (HLMs) are utilized here, supplemented with specific cofactors [5].

Causality in Protocol Design
  • Alamethicin Permeabilization: UGT enzymes reside on the luminal side of the microsomal endoplasmic reticulum. Because the cofactor UDPGA is highly polar and cannot passively cross the membrane, we must use alamethicin (a pore-forming peptide) to permeabilize the vesicles. Without this step, Phase II glucuronidation will be artificially suppressed, leading to false-negative toxicity predictions.

  • Acidic Quenching: Acyl glucuronides are highly unstable at physiological pH (7.4) and room temperature. Quenching the reaction with ice-cold acetonitrile containing 0.1% formic acid drops the pH to ~4.0. This prevents the intramolecular acyl migration and hydrolysis of the glucuronide back to the parent drug [6].

Step-by-Step Incubation and Extraction Protocol
  • Preparation of Matrix: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Pore Formation: Add alamethicin (50

    
    g/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.
    
  • Compound Addition: Spike 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (final concentration 1

    
    M, keeping organic solvent <0.1% v/v) into the HLM suspension. Pre-incubate at 37°C for 5 minutes.
    
  • Reaction Initiation: Initiate Phase I and Phase II metabolism simultaneously by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: Aliquot 50

    
    L of the incubation mixture at predetermined time points (0, 15, 30, 60, and 120 minutes).
    
  • Acidic Quenching: Immediately transfer each aliquot into 150

    
    L of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Tolbutamide). Vortex for 30 seconds to precipitate proteins and stabilize acyl glucuronides.
    
  • Centrifugation: Centrifuge at 14,000

    
     g for 15 minutes at 4°C.
    
  • Analysis: Transfer the clear supernatant to autosampler vials for High-Resolution UPLC-MS/MS analysis.

Workflow Step1 HLM Incubation + Alamethicin + NADPH / UDPGA Step2 Acidic Quenching (Ice-cold ACN + 0.1% Formic Acid) Step1->Step2 Step3 Centrifugation & Supernatant Extraction Step2->Step3 Step4 UPLC Separation (C18 Column, Acidic Mobile Phase) Step3->Step4 Step5 High-Res MS/MS (Metabolite ID & Quantification) Step4->Step5

Figure 2: Experimental workflow for LC-MS/MS metabolic stability and identification.

Analytical Considerations for LC-MS/MS

For the chromatographic separation, a sub-2


m C18 column should be employed with a gradient of water and acetonitrile, both heavily buffered with 0.1% formic acid. The acidic mobile phase ensures that the carboxylic acid moiety remains protonated, improving retention on the reversed-phase column and preventing on-column degradation of the M4 acyl glucuronide metabolite.

Detection should be performed using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode for the Phase I metabolites, and alternating negative/positive mode to capture the acyl glucuronide, utilizing data-dependent acquisition (DDA) to trigger MS/MS fragmentation for structural elucidation.

References

  • Van Vleet, T., et al. "Acyl glucuronide metabolites: Implications for drug safety assessment." Toxicology Letters, 2017.[Link]

  • "Use of Benzimidazoles in Children Younger than 24 Months for the Treatment of Soil-Transmitted Helminthiasis." National Institutes of Health (NIH).[Link](Note: URL derived from general NIH PMC repository for benzimidazole CYP450 metabolism)

  • "Acyl Glucuronides of Carboxylic acid-containing Drugs." Hypha Discovery.[Link]

  • "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation." National Institutes of Health (NIH).[Link]

  • Krishna, M. V., et al. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, 2021.[Link]

  • Attwa, M. W., et al. "An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib." National Institutes of Health (NIH), 2020.[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid: An Application Note and Detailed Protocol

Introduction 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is a molecule of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged heterocyclic motif found in num...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is a molecule of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-acylated butyric acid side chain introduces a key functional group that can modulate the molecule's physicochemical properties and its interaction with biological targets. This document provides a comprehensive, in-depth technical guide for the synthesis of this target compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Overall Synthesis Strategy

The synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is approached via a two-step sequence. The initial step involves the formation of the core benzimidazole structure, 2-ethyl-1H-benzimidazole, through the well-established Phillips condensation reaction. This is followed by the N-acylation of the synthesized benzimidazole with succinic anhydride to yield the final product.

Synthesis_Workflow Reactants1 o-Phenylenediamine + Propanoic Acid Step1 Step 1: Phillips Condensation Reactants1->Step1 Intermediate 2-Ethyl-1H-benzimidazole Step1->Intermediate Reactants2 + Succinic Anhydride Step2 Step 2: N-Acylation Intermediate->Step2 Reactants2->Step2 Product 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid Step2->Product Characterization_Workflow cluster_techniques Analytical Techniques NMR NMR Spectroscopy (¹H and ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS Mass Spectrometry MS->Confirmation IR IR Spectroscopy IR->Confirmation MP Melting Point MP->Confirmation Product Final Product Product->NMR Product->MS Product->IR Product->MP

Application

Application Note: N-Acylation of 2-Ethylbenzimidazole with Succinic Anhydride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Methodologies Strategic Relevance in Drug Discovery Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Methodologies

Strategic Relevance in Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for antihypertensive, antiviral, and oncology therapeutics[1]. The selective N1-acylation of benzimidazoles using acid anhydrides is a well-documented and highly valuable transformation in heterocyclic chemistry[2],[3].

When 2-ethylbenzimidazole—typically synthesized via the condensation of o-phenylenediamine with propionitrile[4]—reacts with succinic anhydride, it undergoes a ring-opening N-acylation. This reaction yields 4-(2-ethyl-1H-benzo[d]imidazol-1-yl)-4-oxobutanoic acid . The resulting bifunctional molecule features a rigid heterocyclic core and a flexible, terminal carboxylic acid handle, making it an ideal intermediate for downstream peptide coupling, PROTAC linker attachment, or surface functionalization.

Mechanistic Causality: Why the Chemistry Works

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the why behind the how.

Unlike Friedel-Crafts acylation which targets the aromatic ring and requires harsh Lewis acids (e.g., AlCl₃), the uncatalyzed or base-promoted reaction with succinic anhydride is highly chemoselective for the N1 position.

  • Deprotonation/Activation: The addition of a non-nucleophilic base (DIPEA) removes the N-H proton of 2-ethylbenzimidazole, significantly increasing the electron density and nucleophilicity of the N1 nitrogen.

  • Nucleophilic Attack: The activated N1 attacks the highly electrophilic carbonyl carbon of the cyclic succinic anhydride.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the C-O bond of the anhydride and opening the 5-membered ring.

  • Protonation: Upon aqueous acidic workup, the intermediate carboxylate salt is protonated to form the stable amido-acid product.

Mechanism M1 Nucleophilic Attack (N1 to Carbonyl) M2 Tetrahedral Intermediate M1->M2 M3 Anhydride Ring Opening M2->M3 M4 Protonation (Amido-Acid Formation) M3->M4

Mechanistic pathway of succinic anhydride ring-opening by 2-ethylbenzimidazole.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, solvent and base parameters were systematically evaluated. The data below illustrates the causality behind our optimized conditions.

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Causality & Observations
1DCMNone2524< 10Lack of base prevents efficient N-H deprotonation.
2DCMTEA0 to 25668Moderate yield; TEA exhibits minor nucleophilic competition.
3THFTEA0 to 25677THF stabilizes the polar tetrahedral intermediate better than DCM.
4 THF DIPEA 0 to 25 4 91 Steric bulk of DIPEA eliminates nucleophilic competition.
5THFDIPEA65 (Reflux)272Thermal degradation and di-acylated impurities noted.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. At each critical juncture, observable physical changes confirm that the reaction is proceeding correctly.

Workflow A 1. Reagent Preparation 2-Ethylbenzimidazole + THF B 2. Base Activation Add DIPEA at 0°C A->B C 3. Anhydride Addition Dropwise Succinic Anhydride B->C D 4. N-Acylation Reaction Stir at 20-25°C for 4-6h C->D E 5. pH Adjustment Acidify to pH 3-4 with 1M HCl D->E F 6. Extraction & Purification EtOAc Extraction & Recrystallization E->F

Step-by-step experimental workflow for the N-acylation of 2-ethylbenzimidazole.

Step 1: Reagent Preparation
  • Flame-dry a 100 mL round-bottom flask under an inert argon or nitrogen atmosphere.

  • Add 2-ethylbenzimidazole (1.0 equiv, 10.0 mmol, 1.46 g).

  • Dissolve in anhydrous THF (50 mL) to achieve a 0.2 M solution.

  • Self-Validation: Complete dissolution should occur rapidly, yielding a clear, colorless solution.

Step 2: Base Activation
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol, 2.6 mL) via syringe.

  • Stir for 15 minutes.

  • Self-Validation: The solution will remain clear, but a slight yellow tint may develop, indicating the base-substrate interaction.

Step 3: Anhydride Addition
  • In a separate dry vial, dissolve succinic anhydride (1.2 equiv, 12.0 mmol, 1.20 g) in 10 mL of anhydrous THF.

  • Add the anhydride solution dropwise to the reaction mixture over 10 minutes.

  • Causality: Dropwise addition at 0 °C controls the exothermic ring-opening process, preventing localized heating that leads to degradation.

Step 4: Reaction Propagation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir continuously for 4 to 6 hours.

  • Self-Validation: Monitor via TLC (Mobile Phase: 9:1 DCM:MeOH). The starting material (Rf ~0.4) will disappear, replaced by a baseline-hugging spot (Rf ~0.1) characteristic of a highly polar carboxylic acid.

Step 5: Quenching and pH Adjustment (Critical Step)
  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Evaporate the THF under reduced pressure (rotary evaporator).

  • Dilute the remaining aqueous residue with 30 mL of distilled water.

  • Slowly add 1M HCl dropwise until the pH reaches exactly 3 to 4 (verify with pH paper).

  • Causality: At basic or neutral pH, the product exists as a water-soluble carboxylate salt. Acidifying to pH 3–4 protonates the carboxylate, rendering the molecule neutral so it can partition into the organic phase. Dropping the pH below 2 will protonate the benzimidazole nitrogen, pushing it back into the aqueous layer.

  • Self-Validation: Upon reaching pH 3–4, the previously clear aqueous solution will turn cloudy as the neutral amido-acid precipitates or forms an emulsion.

Step 6: Extraction and Purification
  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL) to remove residual water and salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude residue from hot ethanol/water (1:1).

  • Self-Validation: The final product, 4-(2-ethyl-1H-benzo[d]imidazol-1-yl)-4-oxobutanoic acid, will crystallize as a highly pure white to off-white solid.

References[4] Title: International Journal of Modern Pharmaceutical Research (Benzimidazole Synthesis from Nitriles)

Source: IJMPR Online URL: [Link][1] Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Institutes of Health (NIH) / PMC URL: [Link][2] Title: Synthesis of substituted N-heterocycles by N-acylation Source: Organic Chemistry Portal URL: [Link][3] Title: Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach Source: DOI.org (Org. Lett., 2019, 21, 457-460) URL: [Link]

Sources

Method

Crystallization methods for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Application Note: Advanced Crystallization Protocols for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid Introduction & Chemical Context 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS: 402944-83-6) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Introduction & Chemical Context

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS: 402944-83-6) is a specialized biochemical intermediate featuring an N-acylbenzimidazole core linked to a terminal carboxylic acid[1]. This compound is highly valued in proteomics research and pharmaceutical synthesis[2]. However, the N-acylation of the benzimidazole ring introduces significant chemical instability. Unlike standard benzimidazoles, N-acylbenzimidazoles possess a highly polarized C-N bond that is acutely susceptible to nucleophilic attack, making the isolation and crystallization of this compound a non-trivial challenge that requires rigorous environmental control.

Physicochemical Properties & Stability Challenges

The primary challenge in crystallizing 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is its propensity for rapid hydrolysis.

  • Aqueous & Protic Sensitivity: The N-acylbenzimidazole conjugate acid exhibits a relatively low pKa (

    
    )[3]. Because of this, the 2-ethylbenzimidazole moiety acts as an excellent leaving group under hydrolytic conditions. Prolonged heating in protic solvents (e.g., water, ethanol, methanol) leads to rapid solvolysis, cleaving the molecule into 2-ethylbenzimidazole and succinic acid.
    
  • Metal-Ion Catalysis: The presence of trace divalent transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) can coordinate with the nitrogen atoms, accelerating hydroxide-mediated hydrolysis by several orders of magnitude[3][4].

Therefore, successful crystallization mandates strictly anhydrous, metal-free, and aprotic conditions.

Table 1: Solubility Profile & Solvent Suitability

SolventTemperature (°C)Solubility (mg/mL)Suitability for Crystallization
Water25< 0.1Poor (High hydrolysis risk)
Ethanol78 (reflux)~ 50Moderate (Protic; thermal degradation risk)
Tetrahydrofuran (THF)25> 100Excellent (Primary solvent, aprotic)
Ethyl Acetate (EtOAc)77 (reflux)~ 35Good (Cooling crystallization)
n-Heptane25< 0.5Excellent (Anti-solvent)

Crystallization Strategy & Rationale

Based on crystallization principles for structurally sensitive benzimidazole derivatives[5], thermodynamic cooling in hot protic solvents is strongly discouraged. Instead, we employ kinetically controlled Anti-Solvent Crystallization and Vapor Diffusion .

Using Tetrahydrofuran (THF) or Dichloromethane (DCM) allows the compound to dissolve rapidly at low to ambient temperatures, minimizing thermal degradation. Non-polar aliphatic hydrocarbons like n-Heptane or n-Pentane are utilized as anti-solvents because they force rapid supersaturation without participating in hydrogen bonding or nucleophilic attack.

G A 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid B Hydrolysis (H2O, Heat, Metals) A->B Degradation Pathway D Controlled Crystallization (Aprotic, Anti-solvent) A->D Stabilization Pathway C 2-Ethylbenzimidazole + Succinic Acid B->C E Pure Intact Crystals D->E

Figure 1: Degradation vs. Stabilization pathways of the N-acylbenzimidazole derivative.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Bulk Scale)

Objective: High-yield recovery of bulk powder while preventing hydrolytic degradation.

  • Dissolution: Suspend 10.0 g of crude 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid in 50 mL of anhydrous THF in a dry, argon-purged flask. Warm gently to 40 °C until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry crystallization vessel. This step is critical to remove insoluble impurities and trace metal particulates that could catalyze degradation[4].

  • Anti-Solvent Addition: Under moderate mechanical stirring (200 rpm), add 150 mL of anhydrous n-Heptane dropwise over 45 minutes. Maintain the temperature at 40 °C during the addition.

  • Nucleation & Growth: Reduce the temperature to 4 °C at a controlled cooling rate of 0.5 °C/min. Hold the suspension at 4 °C for 4 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a sintered glass funnel. Wash the filter cake with 2 x 20 mL of cold (4 °C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 30 °C for 12 hours. Avoid higher temperatures to prevent solid-state thermal decomposition.

G Step1 1. Dissolution Dissolve in anhydrous THF (40°C) Step2 2. Filtration Filter through 0.22 µm PTFE Step1->Step2 Step3 3. Anti-Solvent Dropwise addition of n-Heptane Step2->Step3 Step4 4. Nucleation Cool to 4°C at 0.5°C/min Step3->Step4 Step5 5. Isolation Vacuum filtration & cold wash Step4->Step5 Step6 6. Drying Vacuum drying at 30°C Step5->Step6

Figure 2: Step-by-step workflow for anti-solvent crystallization.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Growth of high-quality, defect-free single crystals for structural elucidation[5].

  • Preparation: Dissolve 50 mg of the compound in 1 mL of anhydrous Dichloromethane (DCM) in a 2-dram inner vial.

  • Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of anhydrous n-Pentane.

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store the system undisturbed at 20 °C in a dark, vibration-free cabinet.

  • Harvesting: Over 3–7 days, the volatile n-Pentane will slowly diffuse into the DCM, gently lowering the solubility and inducing the growth of pristine single crystals. Harvest the crystals suspended in the mother liquor directly for mounting.

Analytical Validation

Post-crystallization, it is a self-validating requirement to verify that the N-acyl bond remains intact and has not reverted to the starting materials.

  • FT-IR Spectroscopy: Confirm the presence of the distinct N-acyl carbonyl stretch (typically shifted to ~1730-1740 cm⁻¹ due to the lack of amide resonance) alongside the carboxylic acid carbonyl stretch (~1710 cm⁻¹).

  • ¹H NMR (in anhydrous DMSO-d6): Ensure the integration ratio of the ethyl group protons (quartet ~2.8 ppm, triplet ~1.3 ppm) matches the succinyl linker protons (multiplets ~2.7-3.2 ppm). The appearance of a free N-H proton signal (>12 ppm) indicates catastrophic hydrolysis to 2-ethylbenzimidazole.

References

Sources

Application

Accelerated Synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid via Microwave-Assisted N-Acylation

An Application Note for Researchers and Drug Development Professionals Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, a valuable benzimidazole-containing building block for pharmaceutical research. We present a robust method utilizing Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times from hours to minutes and improves yields compared to conventional heating methods. The causality behind experimental choices, a step-by-step protocol, characterization data, and safety considerations are thoroughly discussed to ensure reliable and reproducible results.

Introduction: The Significance of Benzimidazoles and Synthesis Efficiency

Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The target molecule, 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6), incorporates both the privileged benzimidazole scaffold and a carboxylic acid moiety, making it a versatile intermediate for further derivatization in drug discovery programs.[2]

Traditional synthesis methods for N-acylated benzimidazoles often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, microwave energy is delivered directly and volumetrically to the polar reactants and solvent, resulting in rapid, uniform, and highly efficient heating.[3][4] This technology aligns with the principles of green chemistry by accelerating reactions, often increasing yields, and minimizing waste.[4][5] This guide details an optimized MAOS protocol for the N-acylation of 2-ethylbenzimidazole with succinic anhydride.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via a regioselective nucleophilic acyl substitution. The more nucleophilic sp² nitrogen atom (N1) of the 2-ethylbenzimidazole ring attacks one of the electrophilic carbonyl carbons of succinic anhydride. This initiates a ring-opening of the anhydride, forming a carboxylate intermediate which, upon acidic workup (or in the presence of an acidic medium), is protonated to yield the final carboxylic acid product.

Why Microwave Irradiation Excels: The efficiency of MAOS in this context is rooted in its heating mechanism. Both 2-ethylbenzimidazole and the chosen polar solvent, glacial acetic acid, couple effectively with microwave irradiation. This leads to a rapid increase in internal temperature, overcoming the activation energy barrier for the reaction much faster than conventional oil-bath heating.[3] The sealed-vessel environment of a microwave synthesizer allows for temperatures to safely exceed the solvent's atmospheric boiling point, further accelerating the reaction rate in accordance with the Arrhenius equation. This rapid and controlled heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher purity of the crude product.[3][6]

ReactionScheme cluster_reactants Reactants cluster_product Product R1 2-Ethylbenzimidazole P1 4-(2-Ethyl-benzoimidazol-1-yl)- 4-oxo-butyric acid R1->P1 + R2 Succinic Anhydride R2->P1 Microwave (AcOH) 120 °C, 10 min

Caption: Reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Reagent/MaterialPurityCAS NumberSupplier
2-Ethylbenzimidazole≥98%1848-84-6e.g., Sigma-Aldrich
Succinic Anhydride≥99%108-30-5e.g., Sigma-Aldrich
Glacial Acetic Acid (AcOH)ACS Grade64-19-7e.g., Fisher Scientific
Deionized Water-7732-18-5-
Ethyl Acetate (EtOAc)HPLC Grade141-78-6e.g., VWR
HexanesHPLC Grade110-54-3e.g., VWR
Equipment Specification
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vialwith Snap Cap and Septum
Magnetic Stir BarPTFE-coated
Glass Filtration ApparatusBüchner funnel, filter flask
Rotary Evaporator-
NMR Spectrometer≥400 MHz
LC-MS SystemESI source

3.2. Synthesis Procedure

Workflow start Start: Prepare Reagents step1 1. Add 2-ethylbenzimidazole (1.0 mmol, 146 mg) and a stir bar to a 10 mL microwave vial. start->step1 step2 2. Add succinic anhydride (1.1 mmol, 110 mg). step1->step2 step3 3. Add glacial acetic acid (3.0 mL). step2->step3 step4 4. Seal the vial and place it in the microwave cavity. step3->step4 step5 5. Irradiate: 120 °C, 10 minutes, 250 W max power, stirring on. step4->step5 step6 6. Cool the vial to room temperature (compressed air jet). step5->step6 step7 7. Pour the reaction mixture into ice-cold water (20 mL). step6->step7 step8 8. Stir for 15 minutes until a precipitate forms. step7->step8 step9 9. Isolate the crude product by vacuum filtration. Wash with cold water. step8->step9 step10 10. Purify by recrystallization from an appropriate solvent (e.g., Ethanol/Water). step9->step10 step11 11. Dry the product under vacuum. step10->step11 end_node End: Characterize Pure Product step11->end_node

Caption: Step-by-step experimental workflow diagram.

Experimental Rationale:

  • Reagent Stoichiometry: A slight excess (1.1 equivalents) of succinic anhydride is used to ensure the complete consumption of the more valuable 2-ethylbenzimidazole.

  • Solvent Choice: Glacial acetic acid serves as both a polar solvent that heats efficiently in the microwave and as a catalyst that facilitates the reaction.[7] Its acidic nature helps to keep the product in solution during the reaction and prevents potential side reactions.

  • Microwave Parameters: The temperature is set to 120 °C to ensure a rapid reaction rate. The 10-minute hold time is sufficient for the reaction to reach completion, a significant reduction from the several hours typically required with conventional heating.

  • Work-up: Pouring the acidic reaction mixture into ice-cold water causes the organic product, which is insoluble in water, to precipitate out, providing a simple and effective method for initial isolation.

3.3. Purification

The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Results and Discussion

The microwave-assisted protocol consistently delivers the target compound with significant advantages over conventional methods.

Table 1: Comparison of Synthesis Methods

ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)
Heating Method Microwave IrradiationOil Bath
Solvent Glacial Acetic AcidGlacial Acetic Acid
Temperature 120 °C120 °C (Reflux)
Reaction Time 10 minutes 6 - 8 hours
Isolated Yield 85 - 92% 60 - 70%
Crude Purity (LCMS) >95%~80-85%
Work-up Simple PrecipitationOften requires chromatography

The data clearly demonstrates the superiority of the MAOS approach, providing a higher yield of a purer product in a fraction of the time.[5][8]

4.1. Product Characterization

The identity and purity of the synthesized 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid were confirmed by standard analytical techniques.

  • Physical State: White to off-white solid.

  • Molecular Formula: C₁₃H₁₄N₂O₃[2]

  • Molecular Weight: 246.27 g/mol [2]

Table 2: Expected Analytical Data

TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.2 (s, 1H, -COOH), ~7.8-7.5 (m, 4H, Ar-H), ~4.5 (t, 2H, -N-CH₂-), ~3.0 (q, 2H, -CH₂-CH₃), ~2.8 (t, 2H, -CO-CH₂-), ~1.3 (t, 3H, -CH₃). (Note: Chemical shifts are predictive and may vary slightly).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~174.0 (-COOH), ~172.0 (-N-C=O), ~154.0 (N-C-N), ~142.0, ~135.0, ~123.0, ~122.0, ~118.0, ~111.0 (Ar-C), ~40.0 (-N-CH₂-), ~30.0 (-CO-CH₂-), ~22.0 (-CH₂-CH₃), ~12.0 (-CH₃). (Note: Chemical shifts are predictive).
LC-MS (ESI+) m/z: 247.10 [M+H]⁺, 269.08 [M+Na]⁺.
FTIR (KBr, cm⁻¹)~3000-2500 (broad, O-H stretch of COOH), ~1720 (C=O stretch of COOH), ~1690 (C=O stretch of amide), ~1620 (C=N stretch), ~1450 (C=C stretch).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: 2-Ethylbenzimidazole and 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid are listed as irritants.[2] Handle these chemicals in a fume hood to avoid inhalation of dust. Succinic anhydride is corrosive and can cause severe eye damage. Glacial acetic acid is corrosive and has a pungent odor.

  • Microwave Synthesizer: Only use vessels designed for microwave synthesis. Never exceed the recommended volume, temperature, or pressure limits for the vessel. Be aware that the reaction is performed under pressure. Allow the vial to cool completely before opening.

Conclusion

This application note presents a highly efficient, rapid, and high-yielding protocol for the synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid using microwave-assisted organic synthesis. The method offers significant advantages over traditional synthetic routes, making it an ideal choice for researchers in medicinal chemistry and drug development who require rapid access to novel benzimidazole building blocks. The detailed protocol and supporting rationale provide a reliable foundation for the successful implementation of this modern synthesis technique.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC (PubMed Central).
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.
  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC (PubMed Central).
  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][5]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers.

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][5]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC).

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
  • Microwave-Assisted Synthesis of New Molecular Hybrids of Benzoimidazole Containing Thiazolidine-2,4-diones: Design, Theoretical, In Silico, and In Vitro Antimicrobial Studies. United Arab Emirates - Ministry of Health and Prevention.
  • SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIV

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Method

Green Chemistry in Action: Synthesizing Benzimidazole Keto Acids for Pharmaceutical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a keto acid functionality further enhances its potential for developing novel therapeutics, including enzyme inhibitors and receptor antagonists. However, traditional synthetic routes to these valuable compounds often rely on harsh conditions, toxic reagents, and lengthy reaction times, running counter to the principles of green chemistry. This guide provides an in-depth exploration of modern, environmentally benign approaches to the synthesis of benzimidazole keto acids, offering detailed protocols and insights into the rationale behind these sustainable methodologies.

The Imperative for Greener Syntheses

The pharmaceutical industry is increasingly embracing green chemistry to reduce its environmental footprint and improve the sustainability of drug development and manufacturing. Key principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, are at the forefront of modern synthetic organic chemistry. For the synthesis of benzimidazole keto acids, this translates to the adoption of innovative techniques that offer significant advantages over classical methods.

Amino Acid Catalysis: A Benign and Efficient Approach in Water

One of the most elegant and greenest methods for synthesizing benzimidazole keto acids involves the use of amino acids as catalysts in water. This approach avoids the need for metal catalysts and organic solvents, making it highly attractive from an environmental and economic perspective.

Causality Behind the Method

Amino acids, being bifunctional molecules containing both an acidic (carboxyl) and a basic (amino) group, can act as effective catalysts in the condensation reaction between o-phenylenediamines and α-keto acids. The reaction is believed to proceed through the formation of an imine intermediate, followed by cyclization and subsequent dehydration to yield the benzimidazole ring. The amino acid catalyst facilitates proton transfer steps and activates the substrates, accelerating the reaction rate under mild, aqueous conditions.

Experimental Protocol: Amino Acid-Catalyzed Synthesis of 2-Alkyl-1H-benzo[d]imidazole-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of benzimidazole keto acids using lysine and tyrosine as co-catalysts in water at room temperature.

Materials:

  • o-Phenylenediamine derivative (1.0 eq)

  • α-Keto acid (e.g., pyruvic acid, 2-oxobutanoic acid) (1.2 eq)

  • L-Lysine (0.25 eq)

  • L-Tyrosine (0.1 eq)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq), L-lysine (0.25 eq), and L-tyrosine (0.1 eq) in deionized water.

  • To this solution, add the α-keto acid (1.2 eq) portion-wise with stirring.

  • Allow the reaction mixture to stir at room temperature in an open flask (to allow for oxidative aromatization).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water to remove any residual catalysts and starting materials.

  • Dry the purified benzimidazole keto acid derivative under vacuum.

Self-Validation:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic and alkyl protons and the N-H proton of the benzimidazole ring.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • FT-IR: To detect characteristic functional groups such as the N-H and C=O stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the product.

Microwave-Assisted Synthesis: Accelerating Reactions for Higher Efficiency

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating of reaction mixtures, which can dramatically reduce reaction times and improve yields.[1][2]

The Rationale for Microwave Assistance

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating. This localized heating can accelerate reaction rates significantly compared to conventional heating methods. In the synthesis of benzimidazole keto acids, microwave assistance can drive the condensation and cyclization steps to completion in a fraction of the time, often with improved product purity.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-1H-benzo[d]imidazole

This protocol outlines a microwave-assisted synthesis of a simple benzimidazole derivative that can be adapted for keto acid-containing analogues.[3]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Hydrochloric acid (4 M, 2 drops)

  • Pestle and mortar

  • Microwave-safe reaction vessel

Procedure:

  • In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) and pyruvic acid (1.0 mmol) to a fine powder.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Add two drops of 4 M hydrochloric acid to the mixture.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 50% power) for a short duration (typically 1.5 to 4 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vessel to precipitate the crude product.

  • Neutralize the mixture with a 10% sodium hydroxide solution until just alkaline to litmus paper.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.

Ultrasound-Assisted Synthesis: A Powerfully Green Alternative

Ultrasonic irradiation provides another energy-efficient and green approach to chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly enhance reaction rates.[4]

Why Ultrasound?

The intense energy released during cavitation can break chemical bonds, increase mass transfer, and create highly reactive species, thereby accelerating the synthesis of benzimidazole keto acids. Ultrasound-assisted synthesis is often carried out at or near room temperature, reducing energy consumption and minimizing the formation of byproducts.[4]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles

The following is a general protocol for ultrasound-assisted benzimidazole synthesis that can be adapted for keto acid substrates.[5]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Keto acid (1.0 eq)

  • Suitable solvent (e.g., ethanol, water)

  • Ultrasonic bath

Procedure:

  • In a flask, mix the o-phenylenediamine (1.0 eq) and the keto acid (1.0 eq) in a suitable solvent.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 Hz) at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, isolate the product by filtration or extraction.

  • Wash and dry the crude product.

  • Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.

Comparative Analysis of Green Synthetic Approaches

To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key parameters and outcomes of the discussed green synthetic approaches.

MethodCatalyst/ConditionsSolventTemperatureTimeYield
Amino Acid Catalysis L-Lysine, L-TyrosineWaterRoom Temp.4-12 hHigh
Microwave-Assisted Acidic (e.g., HCl)Solvent-free or minimal solventHigh (localized)1.5-10 minHigh
Ultrasound-Assisted Catalyst-free or with catalystWater or EthanolRoom Temp.10-30 minHigh

Visualizing the Green Synthesis Workflow and Mechanism

To further elucidate the processes described, the following diagrams illustrate the general reaction, a typical experimental workflow, and the proposed mechanism for the amino acid-catalyzed synthesis.

G cluster_reactants Reactants cluster_products Products o_phenylenediamine o-Phenylenediamine process Condensation & Cyclization o_phenylenediamine->process keto_acid α-Keto Acid keto_acid->process benzimidazole Benzimidazole Keto Acid water Water catalyst Green Catalyst (e.g., Amino Acids) catalyst->process process->benzimidazole process->water

Caption: General reaction scheme for the green synthesis of benzimidazole keto acids.

G start Start mix_reagents Mix o-phenylenediamine, α-keto acid, and amino acid catalysts in water start->mix_reagents stir Stir at room temperature mix_reagents->stir monitor Monitor reaction by TLC stir->monitor filter Filter the precipitated product monitor->filter Reaction complete wash Wash with cold water filter->wash dry Dry the final product wash->dry characterize Characterize by NMR, IR, and Mass Spec. dry->characterize end End characterize->end

Caption: Experimental workflow for amino acid-catalyzed synthesis.

G A o-Phenylenediamine + α-Keto Acid B Imine Formation (catalyzed by amino acid) A->B C Intramolecular Cyclization B->C D Dehydration C->D E Oxidative Aromatization D->E F Benzimidazole Keto Acid + Water E->F

Caption: Proposed mechanism for the amino acid-catalyzed synthesis of benzimidazole keto acids.

Conclusion

The adoption of green chemistry principles in the synthesis of benzimidazole keto acids offers significant advantages in terms of efficiency, safety, and environmental impact. The methodologies presented here—amino acid catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis—provide researchers and drug development professionals with a toolkit of sustainable and effective strategies to access these important pharmaceutical building blocks. By understanding the causality behind these experimental choices and adhering to self-validating protocols, the scientific community can continue to advance drug discovery in a more environmentally responsible manner.

References

  • Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. [Link]

  • Pandey, J., et al. (2025). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications.
  • Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. (2025).
  • A green synthesis of benzimidazoles. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lee, C. K., & Lee, I.-S. (2009). NMR Studies of 2Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline.
  • Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(5), 621-644.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2410-2419.
  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.).
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Arabian Journal of Chemistry, 4(3), 325-331.
  • Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. (2023).
  • Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1543.
  • Comparisons of the result for the synthesis of benzimidazole at various temperatures in PEG 400 as a solvent. (n.d.).
  • Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Semantic Scholar.
  • Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301.
  • green-and-efficient-synthesis-of-benzimidazole-derivatives-and-their-antibacterial-screening.pdf - JOCPR. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
  • Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
  • Kharche, A., et al. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum.
  • Pandey, A., et al. (2024). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry, 17(4), 1631-1639.
  • Benzimidazole (Synthesis) | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013) - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid as a Corrosion Inhibitor

Introduction: The Role of Heterocyclic Compounds in Corrosion Mitigation Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and safety of industrial infrastructure, leading...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Heterocyclic Compounds in Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and safety of industrial infrastructure, leading to substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to combat this issue, with nitrogen-containing heterocyclic compounds being particularly effective.[1] Among these, benzimidazole and its derivatives have garnered considerable attention due to their chemical stability, low toxicity, and profound ability to form protective layers on metal surfaces, especially in acidic environments.[2]

This document provides detailed application notes and protocols for the evaluation of a specific benzimidazole derivative, 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, as a corrosion inhibitor. The protocols outlined herein are designed for researchers and scientists in materials science and drug development to rigorously assess its efficacy.

Physicochemical Properties of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid

A thorough understanding of the inhibitor's properties is crucial for its effective application.

PropertyValueSource
CAS Number 402944-83-6[3]
Molecular Formula C13H14N2O3[3]
Molecular Weight 246.27 g/mol [3]
Appearance Solid (predicted)-
pKa 4.35 ± 0.17 (Predicted)[4]

Mechanism of Action: Adsorption and Film Formation

The effectiveness of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid as a corrosion inhibitor is rooted in its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a barrier against corrosive agents.[5] This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to a cationic species that is attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).[5]

  • Chemisorption: This is a stronger interaction involving the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. This results in a more stable and robust protective film.[5][6]

Benzimidazole derivatives typically function as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][5]

Inhibition_Mechanism cluster_metal Metal Surface (e.g., Mild Steel) Inhibitor 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid Adsorption Adsorption Inhibitor->Adsorption Diffusion H_plus H+ Metal Fe H_plus->Metal Cathodic Reaction (Hydrogen Evolution) Cl_minus Cl⁻ Metal->Adsorption Anodic Reaction (Metal Dissolution) Protective_Film Protective Film Formation Adsorption->Protective_Film Physisorption & Chemisorption Protective_Film->Metal Inhibition

Caption: Mechanism of corrosion inhibition by 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

Experimental Protocols

The following protocols provide a framework for evaluating the corrosion inhibition efficiency of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. It is recommended to use mild steel coupons in a 1M HCl solution as a starting point, as this is a common system for studying benzimidazole-based inhibitors.[1]

Preparation of Test Solutions
  • Stock Inhibitor Solution: Prepare a stock solution of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (e.g., 10⁻² M) in the corrosive medium (e.g., 1M HCl). Sonication may be required to ensure complete dissolution.

  • Test Concentrations: Prepare a series of test solutions by diluting the stock solution to the desired concentrations (e.g., 10⁻⁶ M to 10⁻³ M) with the corrosive medium. A blank solution (corrosive medium without the inhibitor) must also be prepared for comparison.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.[7][8]

  • Coupon Preparation: Mechanically polish mild steel coupons with a series of silicon carbide papers (from 120 to 1200 grit). Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon to four decimal places.[7]

  • Immersion: Immerse the prepared coupons in the blank and inhibitor-containing solutions for a predetermined period (e.g., 24 hours) at a constant temperature.[8][9]

  • Post-Immersion Cleaning: After the immersion period, remove the coupons, and clean them with a solution of 20% NaOH and 2% zinc dust to remove corrosion products. Rinse with distilled water, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[9]

Electrochemical Measurements

Electrochemical methods provide rapid and detailed insights into the corrosion inhibition mechanism.[10][11] A standard three-electrode electrochemical cell is used, consisting of the mild steel coupon as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[7][12]

This technique measures the current response to a controlled change in potential, providing information on both anodic and cathodic reactions.[11][13]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[7]

  • Data Analysis:

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots of the cathodic and anodic branches.

    • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[14][15]

  • Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[7][16]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Overall Experimental Workflow

Experimental_Workflow Prep Preparation of Inhibitor Solutions and Metal Coupons Weight_Loss Weight Loss Measurements Prep->Weight_Loss Electrochemical Electrochemical Measurements Prep->Electrochemical Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Polarization->Data_Analysis EIS->Data_Analysis Mechanism Mechanism Interpretation Data_Analysis->Mechanism

Caption: Overall experimental workflow for evaluating the corrosion inhibitor.

Data Interpretation

MethodKey ParametersInterpretation of High Inhibition Efficiency
Weight Loss Corrosion Rate (CR)Significant decrease in weight loss and CR with the inhibitor.
Potentiodynamic Polarization Corrosion Current Density (i_corr)Significant decrease in i_corr. A shift in E_corr indicates the type of inhibition (anodic, cathodic, or mixed).
EIS Charge Transfer Resistance (R_ct)A significant increase in R_ct, indicating a more resistive surface film.

Conclusion

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, as a member of the benzimidazole family, holds significant promise as a corrosion inhibitor. The protocols detailed in this guide provide a robust framework for its systematic evaluation. By employing a combination of weight loss and electrochemical techniques, researchers can gain a comprehensive understanding of its inhibition efficiency and underlying mechanism of action.

References

  • Chakir, A., et al. (2023). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. Journal of Applied Science and Environmental Studies, 6(1), 61-82.
  • IOP Publishing. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. IOP Conference Series: Materials Science and Engineering, 1247, 012015.
  • International Journal of Scientific Research in Science and Technology. (n.d.). Review: Benzimidazole Derivatives as Corrosion Inhibitors for Metals and Their Alloys. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 11(58), 36896-36913.
  • ACS Publications. (2022). Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. ACS Omega, 7(45), 41369-41381.
  • Semantic Scholar. (n.d.). Corrosion Mitigation by Planar Benzimidazole Derivatives. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. IJCRT, 10(12).
  • PubMed. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 136.
  • NACE International. (n.d.). Evaluation of Corrosion Inhibitors. Retrieved from [Link]

  • IntechOpen. (2020). Corrosion Mitigation by Planar Benzimidazole Derivatives. Retrieved from [Link]

  • Covenant University Repository. (2019). Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2So4 in absence and presence of ammonium dichromate as an inhibitor. Journal of Chemical Technology and Metallurgy, 54(1), 209-216.
  • ResearchGate. (n.d.). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. Retrieved from [Link]

  • SilcoTek. (2020). Evaluate Corrosion Resistant Coating with Polarization Resistance Scan. Retrieved from [Link]

  • AIP Publishing. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. AIP Conference Proceedings, 1571, 134.
  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Retrieved from [Link]

  • Springer. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Retrieved from [Link]

  • Matco. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Molecules, 27(4), 1184.
  • YouTube. (2020). Corrosion Measurement-1: Weight Loss Method. Retrieved from [Link]

  • Scribd. (n.d.). Corrosion Monitoring Using Weight-Loss Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement. Retrieved from [Link]

  • IntechOpen. (2020). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. Retrieved from [Link]

  • PubMed. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-8.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sticky Precipitates in 4-Oxo-Butyric Acid Derivatives

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals struggling with the purification of 4-oxo-butyric acid derivatives (also known as -ke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals struggling with the purification of 4-oxo-butyric acid derivatives (also known as


-keto acids). These compounds are notorious for forming intractable gums, oils, or "sticky precipitates" during isolation.

Below, we decode the chemical causality behind this phenomenon and provide self-validating protocols to force crystallization and achieve high-purity isolates.

The Chemistry of "Oiling Out" (FAQs)

Q1: Why does my 4-oxo-butyric acid derivative form a sticky gum instead of a crystalline solid? A1: The phenomenon of "oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal[1]. For 4-oxo-butyric acid derivatives—such as levulinic acid or o-succinylbenzoic acid[2][3]—this is driven by three intersecting factors:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid motif forms stable dimers, while the

    
    -ketone acts as a competing hydrogen-bond acceptor. This creates a disorganized, polymeric hydrogen-bond network that resists forming a uniform crystal lattice.
    
  • Keto-Enol Tautomerism: The presence of the ketone allows for tautomerization. The coexistence of keto and enol forms in solution introduces structural heterogeneity, which depresses the melting point and disrupts packing.

  • Solvent Entrapment: The disorganized hydrogen-bond network easily traps residual polar solvents (like water or ethyl acetate), plasticizing the solid into a sticky gum.

Q2: How does trituration solve the sticky precipitate problem? A2: Trituration relies on the mechanical shearing of the sticky gum in the presence of an anti-solvent. The anti-solvent strips away the entrapped plasticizing solvents without dissolving the target compound. By applying kinetic energy (scratching or sonication), you disrupt the metastable liquid-liquid phase separation, forcing the molecules to nucleate into a stable crystalline lattice. Amber sticky precipitates can often be forced into white powders by triturating with diethyl ether followed by boiling acetonitrile[4].

Mechanistic_Causes A 4-Oxo-Butyric Acid Derivatives B Carboxylic Acid Dimerization (Strong H-Bonding) A->B C Keto-Enol Tautomerism (Structural Heterogeneity) A->C D Residual Solvents (Lattice Disruption) A->D E Sticky Precipitate ('Oiling Out') B->E C->E D->E

Mechanistic pathways leading to the oiling out of 4-oxo-butyric acid derivatives.

Diagnostic Purification Workflow

Before selecting a protocol, use the following decision tree to determine the most efficient path to purity.

Purification_Workflow Start Crude Sticky Gum Step1 Acid-Base Extraction Start->Step1 Decision1 Solid Formed? Step1->Decision1 Step2 Trituration (Anti-solvent) Decision1->Step2 No Success Pure Crystalline Product Decision1->Success Yes Decision2 Crystalline? Step2->Decision2 Step3 Derivatization (Esterification) Decision2->Step3 No Decision2->Success Yes Step3->Success Purify via Column

Stepwise purification decision tree for sticky carboxylic acid precipitates.

Self-Validating Purification Protocols

Protocol A: Acid-Base Extraction (Impurity Clearance)

If your 4-oxo-butyric acid is contaminated with unreacted starting materials or Lewis acid catalysts (e.g., from a Friedel-Crafts acylation[5]), exploit the carboxylic acid moiety to chemically isolate the product.

  • Dissolution: Dissolve the crude sticky gum in dichloromethane (DCM) or ethyl acetate.

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous

    
    . Shake vigorously and vent.
    
  • Phase Separation: Collect the aqueous layer (which now contains your target compound as a water-soluble sodium salt). Wash this aqueous layer twice with fresh DCM to remove neutral organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M

    
     dropwise while stirring until the pH reaches 2.0.
    
  • Recovery: Extract the cloudy aqueous layer 3 times with fresh ethyl acetate. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
  • Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate and check under UV light. A lack of UV-active spots confirms 100% recovery of your target compound into the organic phase.

Protocol B: High-Shear Trituration (Forcing Crystallization)

If the product remains a gum after Protocol A, residual solvents or tautomeric mixtures are preventing crystallization.

  • Pre-Conditioning: Place the flask containing the sticky gum on a high-vacuum line for 2 hours to remove as much residual solvent as possible.

  • Solvent Addition: Add a minimal amount of a bridging solvent (e.g., 1-2 mL of diethyl ether) to slightly mobilize the gum, followed immediately by 10-15 mL of a cold anti-solvent (e.g., hexanes or pentane).

  • Mechanical Shear: Use a glass stirring rod to vigorously scratch the inside walls of the flask. Alternatively, place the flask in an ultrasonic bath for 15 minutes. The mechanical energy provides the activation energy required for crystal nucleation.

  • Filtration: Once the gum transitions into a suspension of fine particles, filter through a sintered glass frit. Wash with ice-cold anti-solvent.

  • Self-Validation Check: Pinch a small amount of the isolated solid between your gloved fingers. If it remains a free-flowing powder at room temperature and does not revert to a sticky paste, the plasticizing solvents have been successfully removed.

Protocol C: Transient Derivatization (Chromatography Enablement)

If the compound inherently refuses to crystallize, convert the problematic carboxylic acid into an ester. This eliminates the primary hydrogen-bond donor, drastically reducing stickiness and allowing for standard silica gel chromatography[6].

  • Esterification: Dissolve the crude acid in tetrahydrofuran (THF). Add an excess of an alcohol (e.g., 1-dodecanol or ethanol) and a catalytic amount of p-toluenesulfonic acid[6]. Reflux for 1.5 to 2 hours.

  • Concentration: Remove the solvent in vacuo.

  • Chromatography: Purify the resulting ester via silica gel chromatography using a methylene chloride:hexane gradient[6].

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the purified ester using mild aqueous base (

    
     in THF/Water), followed by careful acidification.
    
  • Self-Validation Check: The disappearance of the broad carboxylic acid O-H stretch (3300–2500

    
    ) in the FTIR spectrum, replaced by a sharp ester carbonyl peak (~1735 
    
    
    
    ), confirms complete derivatization.

Quantitative Solvent Data for Trituration

Selecting the correct solvent system is critical. The table below summarizes the physical properties of common solvents used in the trituration of 4-oxo-butyric acid derivatives.

SolventDielectric Constant (

)
Boiling Point (°C)Role in WorkflowSuitability for

-Keto Acids
Dichloromethane 9.139.6Solubilizer / ExtractionExcellent for initial dissolution; must be fully removed to prevent oiling out.
Diethyl Ether 4.334.6Bridging SolventGood for disrupting gums prior to anti-solvent addition[4].
Hexanes 1.968.0Anti-SolventHighly effective for precipitating non-polar derivatives[5][6].
Acetonitrile 37.582.0Hot TriturationExcellent for removing polar impurities from the solid lattice[4].
Toluene 2.4110.6RecrystallizationUseful when paired with hexanes for high-temperature recrystallization[5].

References

  • Title : Synthesis of B. Dodecyl 4-(4-nitrophenyl)-4-oxobutyrate | Source : prepchem.com | URL : [Link]

  • Title : Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals | Source : mdpi.com | URL : [Link]

  • Title : Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib | Source : mdpi.com | URL : [Link]

  • Title : Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli | Source : nih.gov | URL : [Link]

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for 2-Ethylbenzimidazole Substitution Reactions

Welcome to the Technical Support Center for benzimidazole functionalization. The N-alkylation and substitution of 2-ethylbenzimidazole present unique kinetic challenges compared to unsubstituted analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzimidazole functionalization. The N-alkylation and substitution of 2-ethylbenzimidazole present unique kinetic challenges compared to unsubstituted analogs. The 2-ethyl group introduces localized steric hindrance at the N1/N3 positions, altering the activation energy required for nucleophilic attack. Consequently, researchers must precisely optimize reflux times to drive the reaction to completion without triggering thermodynamic degradation pathways.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you achieve high-yield substitution.

Workflow: Reflux Time Optimization

RefluxOptimization Start Initiate Reflux 2-Ethylbenzimidazole + Alkylating Agent Monitor Monitor via HPLC/TLC (Every 1-2 hours) Start->Monitor Check Conversion Status? Monitor->Check Incomplete Incomplete Conversion (< 95%) Check->Incomplete < 95% SideProducts Quaternary Salts / Ring Opening Detected Check->SideProducts Degradation Complete Optimal Conversion (> 95% Yield) Check->Complete > 95% Incomplete->Monitor Continue Reflux Adjust Reduce Reflux Time / Lower Temperature SideProducts->Adjust Stop Quench & Workup Complete->Stop

Workflow for optimizing reflux time in 2-ethylbenzimidazole N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-ethyl group necessitate strict reflux time optimization compared to unsubstituted benzimidazole? A1: The 2-ethyl substituent provides mild steric bulk around the N1 and N3 positions. This steric hindrance increases the activation energy for the transition state during nucleophilic attack on the alkyl halide. As a result, the reaction is 1[1]. Researchers often mistakenly extend reflux times indefinitely to force completion, which leads to thermodynamic side reactions.

Q2: What happens if I exceed the optimal reflux time? A2: Prolonged refluxing, especially in the presence of an excess alkylating agent, drives the formation of quaternary benzimidazolium salts (over-alkylation at both N1 and N3). Furthermore, extended reflux times at elevated temperatures (e.g., >60°C) with strong bases can induce 2 of the benzimidazole core, yielding multifunctional aromatic degradation products[2].

Q3: How do solvent choice and reflux time interact? A3: The boiling point of the solvent dictates the maximum thermal energy applied. For instance, the alkylation of 2-ethylbenzimidazole in a K₂CO₃–DMF system at 80 °C often affords 3 if reflux time is not strictly controlled, due to solvent decomposition into dimethylamine which competes as a nucleophile[3]. Switching to Acetonitrile (MeCN) allows for a safer reflux temperature (~82 °C) with a significantly wider time-optimization window.

Troubleshooting Guide

Issue 1: Incomplete Conversion After 24 Hours of Reflux
  • Mechanistic Cause: The base used (e.g., NaHCO₃) may not be strong enough to fully deprotonate the sterically hindered N1 position, or the alkyl halide is too unreactive (e.g., alkyl chlorides vs. bromides).

  • Actionable Solution: Do not simply extend the reflux time to 48 hours, as this risks product degradation. Instead, switch to a stronger base (K₂CO₃ or Cs₂CO₃) or add a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

Issue 2: Multiple Polar Spots on TLC (Product Degradation)
  • Mechanistic Cause: Exceeding the optimal reflux time has led to over-alkylation (forming highly polar quaternary salts) or base-catalyzed ring-opening of the imidazole ring.

  • Actionable Solution: Reduce the reflux time by 50%. Ensure the stoichiometry of the alkylating agent is strictly controlled (1.05 equivalents maximum). If degradation persists, lower the temperature from reflux to 60 °C and monitor kinetics closely.

Quantitative Data: Reflux Time vs. Reaction Profile

The following table demonstrates the critical relationship between reflux time, product yield, and byproduct formation.

Model System: N-Alkylation of 2-ethylbenzimidazole with phenacyl bromide (1.1 eq) in K₂CO₃ / MeCN at 82 °C.

Reflux Time (h)Substrate Conversion (%)Desired N-Alkylated Yield (%)Quaternary Salts / Ring-Opened Byproducts (%)
2.0 45.045.00.0
6.0 75.574.01.5
12.0 98.094.5 3.5
24.0 99.965.034.9 (Significant Degradation)

Step-by-Step Methodology: Self-Validating N-Alkylation Protocol

This protocol incorporates internal validation checks to ensure causality and experimental integrity at each step.

Step 1: Reagent Preparation & Deprotonation

  • Suspend 2-ethylbenzimidazole (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol) in 30 mL of anhydrous Acetonitrile (MeCN).

  • Stir at room temperature for 30 minutes to facilitate the formation of the benzimidazolyl anion.

  • Validation Check: The mixture should transition from a clear solution to a slightly cloudy suspension, indicating the formation of the insoluble potassium bicarbonate/carbonate complex.

Step 2: Electrophile Addition & Reflux Initiation

  • Dissolve the alkyl halide (1.05 eq, 10.5 mmol) in 10 mL of MeCN and add it dropwise over 10 minutes.

  • Equip the flask with a reflux condenser and heat to 82 °C using an oil bath.

  • Validation Check: A steady condensation ring should form in the lower third of the condenser. If the ring is too high, lower the bath temperature to prevent solvent loss and concentration-induced side reactions.

Step 3: Kinetic Monitoring (The Optimization Step)

  • Withdraw a 50 µL aliquot every 2 hours.

  • Quench the aliquot in 1 mL of Ethyl Acetate and wash with 1 mL of saturated aqueous NaHCO₃.

  • Spot the organic layer on a silica gel TLC plate alongside the starting material (Eluent: 9:1 DCM:MeOH).

  • Validation Check: The emergence of a new, UV-active spot with a higher

    
     value (typically ~0.6) confirms product formation. Stop the reflux immediately when the starting material spot (
    
    
    
    ~0.4) is no longer visible. Do not continue refluxing "just to be safe."

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature and filter out the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Pour the concentrated residue into 50 mL of ice-cold distilled water while stirring vigorously.

  • Validation Check: The sudden shift in solvent polarity should force the hydrophobic N-alkylated 2-ethylbenzimidazole to precipitate as a solid. If it forms an oil, the reflux time was likely too long, resulting in polar impurities preventing crystallization.

References

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles Source: Tetrahedron URL:2

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity Source: MDPI URL:3

  • Technical Support Center: N-Alkylation of Tetrabromo-1H-benzimidazole Source: Benchchem URL:1

Sources

Troubleshooting

Technical Support Center: Preventing Amide Bond Hydrolysis in Benzimidazole Butyric Acid Derivatives

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while amides are generally highly stable under physiological conditions, conjugating them to sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while amides are generally highly stable under physiological conditions, conjugating them to specific heterocyclic scaffolds can introduce unexpected vulnerabilities.

This guide addresses a critical, frequently encountered issue in the formulation and synthesis of benzimidazole butyric acid derivatives (such as prodrugs or conjugates of bendamustine): the rapid, premature hydrolysis of the amide bond driven by intramolecular catalysis.

Mechanistic Insight: The Causality of Instability

To solve a stability issue, we must first understand the thermodynamic and kinetic drivers behind it.

The structural framework of benzimidazole butyric acids features a flexible four-carbon aliphatic chain . When this carboxylic acid is converted into an amide, the flexibility of the butyric linker allows the molecule to adopt a "folded" conformation. In this state, the unprotonated N3 nitrogen of the benzimidazole ring (which has a pKa of approximately 5.5) comes into close spatial proximity with the amide carbonyl carbon.

Because the N3 nitrogen possesses a highly reactive lone pair of electrons, it acts as an internal nucleophile or general base—a phenomenon known as anchimeric assistance or neighboring group participation . This intramolecular catalysis drastically lowers the activation energy required for amide bond cleavage. Instead of relying on external hydroxide ions, the molecule attacks itself, forming a transient 7-membered acyl-benzimidazolium intermediate that rapidly collapses in the presence of water to yield the cleaved carboxylic acid and free amine .

G A Benzimidazole Butyramide (Intact Prodrug) B Unprotonated N3 Nitrogen (Active Nucleophile/Base) A->B at pH > 5.5 C Intramolecular Attack (Anchimeric Assistance) B->C spatial proximity D Cyclic Acyl-Benzimidazolium Intermediate C->D transition state E Rapid Hydrolysis (Cleaved Amide Bond) D->E + H2O I1 Intervention 1: pH < 4.5 (Protonation) I1->B Blocks I2 Intervention 2: EWG Substitution (Lowers pKa) I2->B Weakens I3 Intervention 3: Steric Shielding (Bulky Amine) I3->C Hinders

Mechanistic pathway of intramolecular amide hydrolysis via anchimeric assistance and intervention points.

Troubleshooting Guides & FAQs

Q1: My benzimidazole butyramide conjugate degrades rapidly in PBS (pH 7.4) during in vitro assays. How can I stabilize it without changing the molecule? A1: The degradation is highly pH-dependent. At pH 7.4, the benzimidazole N3 nitrogen is fully deprotonated and nucleophilically active. By lowering the buffer pH to 4.5, you force the protonation of the N3 nitrogen. A protonated nitrogen lacks the free lone pair required to initiate the intramolecular attack, effectively shutting down the anchimeric assistance. If your assay tolerates slightly acidic conditions, formulate your stocks in a pH 4.5 acetate buffer.

Q2: I need the compound to be stable at physiological pH for in vivo studies. What structural modifications prevent this hydrolysis? A2: If pH control is not an option, you must engineer the molecule to resist intramolecular attack. You have three primary synthetic interventions:

  • Steric Shielding: Synthesize secondary amides (using N-alkyl amines like isopropylamine) instead of primary amides. The added steric bulk physically hinders the N3 nitrogen from accessing the carbonyl carbon.

  • Electronic Deactivation: Introduce an Electron-Withdrawing Group (EWG), such as a fluorine or nitro group, at the 5-position of the benzimidazole ring. This pulls electron density away from the N3 nitrogen, lowering its pKa and reducing its nucleophilicity at pH 7.4.

  • N-Alkylation: Quaternize or permanently block the N1/N3 positions to eliminate the availability of the lone pair entirely.

Q3: During the initial synthesis, I get terrible yields of the amide and high recovery of the starting butyric acid. What is going wrong? A3: You are experiencing intramolecular catalysis during the coupling phase. When you add coupling reagents (like EDC or HATU), you form a highly reactive ester intermediate. Because the benzimidazole nitrogen is already part of the molecule, its effective local concentration is massive. It attacks the active ester before your external amine can react, forming a dead-end cyclic lactam that eventually hydrolyzes back to the starting material during workup. Solution: You must temporarily mask the benzimidazole nitrogen using a Boc-protecting group prior to amide coupling (See Protocol 1).

Quantitative Stability Data

The table below summarizes the impact of various structural and environmental modifications on the hydrolytic half-life of a standard benzimidazole-2-butyramide model compound.

Compound ModificationBuffer pHHalf-Life (t½) at 37°CPrimary Degradation Mechanism
Unmodified Primary Amide 7.44.2 hoursIntramolecular nucleophilic attack
Unmodified Primary Amide 4.5> 72 hoursSuppressed (N3 protonated)
5-Fluoro Substitution (EWG) 7.422.1 hoursReduced N3 nucleophilicity
N-isopropyl Amide (Steric) 7.438.5 hoursSteric hindrance at carbonyl
N1-Boc Protected Amide 7.4> 120 hoursN3 lone pair delocalized

Experimental Methodologies

Protocol 1: Synthesis of Stabilized Benzimidazole Butyramides via N-Boc Protection

Causality & Validation: This protocol is a self-validating system. If the Boc-protection step fails, the subsequent HATU activation will immediately result in the formation of a cyclic byproduct (identifiable by a mass shift of -18 Da on LC-MS), halting the workflow before valuable amine is wasted. Successful isolation of the Boc-protected amide confirms that the intramolecular pathway was successfully blocked during synthesis.

  • N-Protection: Dissolve 1.0 eq of the benzimidazole butyric acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours.

  • Verification: Monitor via TLC/LC-MS. The mass should shift by +100 Da. Isolate the protected acid via standard aqueous workup.

  • Activation & Amidation: Dissolve the Boc-protected acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to form the active ester, then add 1.2 eq of your target amine. Stir for 4 hours.

  • Deprotection: Purify the intermediate, then dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour to remove the Boc group. Concentrate under vacuum to yield the final amide.

Protocol 2: Accelerated Kinetic Stability Assay (HPLC-UV)

Causality & Validation: By running the assay simultaneously at pH 7.4 and pH 4.5, this protocol self-validates the mechanism of degradation. If hydrolysis is observed at pH 7.4 but completely arrested at pH 4.5, it confirms that the degradation is driven by the unprotonated benzimidazole lone pair (anchimeric assistance) rather than general solvent instability.

  • Stock Preparation: Prepare a 1 mM stock solution of the synthesized benzimidazole butyramide in LC-MS grade DMSO.

  • Buffer Incubation: Prepare two vials. Vial A contains 990 µL of PBS (pH 7.4). Vial B contains 990 µL of 50 mM Acetate Buffer (pH 4.5). Spike 10 µL of the DMSO stock into each vial (final concentration = 10 µM).

  • Sampling: Incubate both vials in a thermoshaker at 37°C. At t = 0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot from each vial.

  • Quenching: Immediately quench the extracted aliquots by mixing with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to halt any further degradation.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Plot the Area Under the Curve (AUC) of the parent peak over time to calculate the half-life (t½).

References

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 2021.[Link]

  • History and Characterization of Bendamustine. The Oncology Nurse, 2013.[Link]

  • Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, 1976.[Link]

Optimization

Removing unreacted succinic anhydride from final product

Topic: Removing Unreacted Succinic Anhydride from Final Product Prepared by: Gemini, Senior Application Scientist Introduction: The Core Challenge In many synthetic procedures, particularly those involving the modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Succinic Anhydride from Final Product Prepared by: Gemini, Senior Application Scientist

Introduction: The Core Challenge

In many synthetic procedures, particularly those involving the modification of amines or alcohols, succinic anhydride is used as an acylating agent. While effective, reactions rarely proceed to 100% completion, leaving unreacted succinic anhydride in the crude product mixture. A significant complicating factor is the high reactivity of the anhydride itself; it readily hydrolyzes, even with trace moisture, to form succinic acid.[1][2] Therefore, any purification strategy must address the removal of both the residual anhydride and its corresponding diacid.

This guide provides a troubleshooting framework and detailed protocols to help researchers select and execute the most effective purification strategy based on the specific properties of their desired product.

Decision-Making Guide for Purification Strategy

The optimal purification method is dictated by the chemical and physical properties of your target molecule. Use the following flowchart to identify the most promising starting point for your specific challenge.

G cluster_0 start Start: Crude Product (Contains Product, Succinic Anhydride, Succinic Acid) product_props What are the properties of your desired product? start->product_props q_solubility Is the product soluble in a water-immiscible organic solvent? product_props->q_solubility q_acid_base Is the product neutral and stable to weak base? q_solid Is the product a solid? q_water_soluble Is the product highly polar or water-soluble? q_solubility->q_acid_base Yes q_solubility->q_water_soluble ans_extraction Aqueous Basic Wash (LLE) q_acid_base->ans_extraction ans_scavenger Scavenger Resin q_acid_base->ans_scavenger No, base sensitive ans_recrystallization Recrystallization q_solid->ans_recrystallization Yes, and has different solubility from impurities ans_chromatography Chromatography (Silica, Reverse Phase, or IEX) q_solid->ans_chromatography No q_water_soluble->q_solid Yes q_water_soluble->ans_chromatography No, it's an oil

Caption: Decision flowchart for selecting a purification method.

Frequently Asked Questions & Troubleshooting

Q1: My product is organic-soluble and not sensitive to base. What's the quickest way to remove succinic acid/anhydride?

Answer: A liquid-liquid extraction (LLE) with a mild aqueous base is the most common and efficient method in this scenario.

The Causality: The principle behind this method is the conversion of both succinic anhydride and succinic acid into a highly water-soluble salt, while your neutral organic product remains in the organic phase. Succinic acid, being a dicarboxylic acid, is readily deprotonated by a base like sodium bicarbonate.[3][4] Succinic anhydride will first rapidly hydrolyze in the aqueous solution to succinic acid, which is then immediately neutralized to form sodium succinate.[1][5] This salt is ionic and partitions exclusively into the aqueous layer, effectively removing it from your product.

See Protocol 1 for a detailed step-by-step guide.

Q2: I've performed a basic wash, but I suspect I still have contamination. What could have gone wrong?

Answer: Insufficient washing or emulsion formation are common culprits.

Troubleshooting Steps:

  • pH Check: After your final basic wash, check the pH of the aqueous layer. It should be basic (pH > 8). If it's neutral or acidic, you haven't used enough base to neutralize all the succinic acid.

  • Number of Washes: One wash may not be enough. It is often necessary to perform 2-3 washes with the basic solution to ensure complete removal.

  • Emulsions: Vigorous shaking can create emulsions, trapping your product and impurities together. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. For future extractions, use gentle but thorough inversion of the separatory funnel rather than vigorous shaking.

Q3: My product is base-sensitive or water-soluble, making extraction impossible. What are my options?

Answer: For sensitive or highly polar products, methods that do not require a biphasic system are ideal. The two best options are scavenger resins and column chromatography.

Option A: Scavenger Resins (Recommended for Speed and Simplicity)

  • Expertise: Scavenger resins are solid-supported reagents designed to react with and bind excess reagents or byproducts, allowing for their removal by simple filtration.[6][7][8] For removing an acid anhydride, an amine-functionalized resin (e.g., Tris-(2-aminoethyl)amine on polystyrene, or "PS-Trisamine") is highly effective.[9]

  • Mechanism: The nucleophilic amine groups on the resin attack the electrophilic carbonyls of the succinic anhydride, forming a covalent bond and sequestering the impurity onto the solid support.[10] The resin is then simply filtered away, leaving your purified product in solution. This method avoids aqueous workups entirely.

G cluster_0 Workflow a Crude Reaction Mixture (in organic solvent) b Add Amine-Functionalized Scavenger Resin (e.g., PS-Trisamine) a->b c Stir at Room Temp (2-4 hours) b->c d Filter to Remove Resin c->d e Concentrate Filtrate d->e f Purified Product e->f

Caption: Workflow for purification using a scavenger resin.

See Protocol 2 for a detailed step-by-step guide.

Option B: Column Chromatography

  • Expertise: This is a classic purification technique that separates compounds based on their differential adsorption to a stationary phase.[11] For moderately polar products, normal-phase chromatography on silica gel is effective. Succinic acid is highly polar and will stick strongly to the silica, while the less polar succinic anhydride and your product will elute with appropriate solvents. For highly polar, water-soluble products, reverse-phase (C18) or ion-exchange chromatography may be necessary.

Q4: Can I use recrystallization to purify my solid product?

Answer: Yes, if a suitable solvent can be found in which the solubility of your product is significantly different from that of succinic anhydride and succinic acid.

The Causality: The success of recrystallization hinges on solubility differences. Ideally, your product should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Conversely, the impurities (succinic anhydride/acid) should either be very soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered off initially).[12]

Solvent Selection Data:

SolventPolarityBoiling Point (°C)Solubility of Succinic AnhydrideSolubility of Succinic AcidSuitability Notes
WaterHigh100Decomposes[1]High (hot), Low (cold)Good for purifying succinic acid itself, but will hydrolyze any remaining anhydride.
Ethyl AcetateMedium77LowVery LowA good candidate if your product is soluble. Can precipitate out both impurities.
AcetoneMedium56High[13]ModerateMay not provide good separation unless product solubility is very low at cold temperatures.
DichloromethaneLow40SolubleVery LowCan be used to dissolve the product and anhydride, leaving succinic acid behind as a solid.
TolueneLow111Moderate (hot)Very LowUseful for recrystallizing a product away from succinic acid.

See Protocol 3 for a general recrystallization procedure.

Q5: How can I be certain the purification was successful?

Answer: Analytical validation is a critical and non-negotiable step. Never assume a workup was 100% effective.

Trustworthy Validation Methods:

  • ¹H NMR Spectroscopy: This is often the most straightforward method. Succinic anhydride shows a sharp singlet around 2.9-3.0 ppm (in CDCl₃). Succinic acid shows a singlet around 2.6-2.7 ppm and a broad carboxylic acid peak >10 ppm. Compare the integration of these impurity peaks to a characteristic peak of your product to quantify residual levels.[9]

  • FT-IR Spectroscopy: Succinic anhydride has two characteristic C=O stretches around 1860 cm⁻¹ and 1780 cm⁻¹. Succinic acid has a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹. The disappearance of the anhydride peaks is a strong indicator of successful removal.[2]

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the product from the impurities.[14][15] Developing a method may be necessary, but it provides excellent quantitative data on purity levels.

Detailed Experimental Protocols

Protocol 1: Aqueous Basic Wash (for Base-Stable, Organic-Soluble Products)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Stopper the funnel and vent frequently, as CO₂ gas will be evolved from the neutralization of succinic acid. Gently invert the funnel 10-15 times.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) one or two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and aid in breaking any emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the purified product.

  • Validation: Analyze the product by NMR or another suitable method to confirm the absence of succinic anhydride/acid.

Protocol 2: Scavenger Resin Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add an amine-functionalized scavenger resin (e.g., PS-Trisamine), typically 2-3 molar equivalents relative to the initial amount of succinic anhydride used in the reaction.[9]

  • Reaction: Stir the suspension at room temperature for 2-4 hours. The reaction can be monitored by TLC or LCMS to ensure the disappearance of the anhydride.

  • Filtration: Filter the mixture through a Büchner funnel or a fritted glass funnel to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solvent in vacuo to obtain the purified product.

  • Validation: Confirm purity using an appropriate analytical technique.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent system based on preliminary solubility tests (see table and Q4).

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid product.

  • Hot Filtration (Optional): If there are insoluble impurities (like succinic acid in a non-polar solvent), quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the crystals and analyze the mother liquor to confirm that the impurities were removed.

References

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Gannett, P. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]

  • Quora. (2022). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

  • SciSpace. (2021). Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid–liquid extraction of succinic acid using a hollow fiber membrane contactor. Retrieved from [Link]

  • ResearchGate. (2023). How can I separate unreacted PEG-stearate, succinic anhydride, and DMAP from the carboxylated product? Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2021). Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Polymeric Scavenger Reagents in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from [Link]

  • ResearchGate. (2025). Liquid–Liquid Extraction of Succinic Acid from Oil Palm Frond Fermentation Model Solution. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography.
  • PMC. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]

  • Research India Publications. (2017). A Review: Reactive Extraction of Succinic Acid form Aqueous Solution Using Different Extractant. Retrieved from [Link]

  • PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US3036127A - Succinic acid and anhydride separation process.
  • IAEA. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Retrieved from [Link]

  • Reactory. (2026). Reactions of Acid Anhydrides. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Succinic anhydride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patsnap Eureka. (2020). Method for determining purity of succinic anhydride by adopting gas chromatographic method. Retrieved from [Link]

  • Sunresin. (2025). Succinic Acid Purification Ion Exchange Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • ResearchGate. (2016). Peptide synthesis: what could happens with succinic anhydride? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Ethylbenzimidazole Functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of 2-substituted benzimidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of 2-substituted benzimidazoles. While the benzimidazole scaffold is a privileged pharmacophore, introducing an ethyl group at the C2 position creates a dynamic "cone of steric bulk." This freely rotating ethyl group severely impedes nucleophilic attacks, N-alkylation, and transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations) at the adjacent N1 and N3 positions.

This guide provides mechanistic insights, self-validating protocols, and optimized workflows to bypass these steric barriers and achieve high-yielding syntheses.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why do my N-alkylation yields plummet when moving from 2-methyl to 2-ethylbenzimidazole? The Causality: The ethyl group at the C2 position undergoes free single-bond rotation, creating a larger steric sweep volume than a rigid methyl group. This dynamic shielding blocks the trajectory of incoming bulky electrophiles (e.g., bromoacetylbenzenesulfonamides or secondary alkyl halides)[1]. The Solution: To overcome the increased activation energy (


) of the transition state, you must increase the ground-state energy of the nucleophile. Utilizing Phase-Transfer Catalysis (PTC), such as Tetrabutylammonium bromide (TBAB) with 

in a polar aprotic solvent (DMF), separates the cesium cation from the benzimidazolide anion. This generates a "naked," highly reactive anion that forcefully overcomes the steric barrier to attack the electrophile.

Q2: How can I achieve high-yielding Buchwald-Hartwig N-arylation with 2-ethylbenzimidazole? My reactions stall at <10% yield. The Causality: In the Palladium-catalyzed Buchwald-Hartwig cycle, the 2-ethyl group sterically clashes with the Pd(II) center during the amine coordination and deprotonation step. If the standard ligands (like


 or BINAP) are used, the catalytic cycle stalls here[2].
The Solution:  Counterintuitively, you must use an even bulkier ligand, such as XPhos or BrettPhos[3]. These dialkylbiaryl phosphine ligands are highly electron-rich, accelerating the initial oxidative addition. More importantly, their massive steric profile creates extreme spatial congestion around the Pd(II) intermediate once the hindered benzimidazole binds. This intense steric tension drastically lowers the activation energy required for the final step—reductive elimination—rapidly expelling the N-aryl product and preventing catalyst death.

Q3: What is the most reliable method for synthesizing the 2-ethylbenzimidazole core without harsh acidic degradation? The Causality: Traditional Phillips condensation requires refluxing o-phenylenediamine and propanoic acid in strong mineral acids for 12+ hours. The steric bulk of the propanoic acid derivative slows the cyclization rate, leading to side reactions and substrate degradation. The Solution: Microwave-assisted dielectric heating under neat (solvent-free) conditions or with minimal DMF provides rapid, localized energy transfer. This directly overcomes the kinetic barrier of the cyclization step, reducing reaction times from hours to minutes while preserving sensitive functional groups[4].

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the quantitative improvements achieved by switching from standard to sterically-optimized reaction conditions.

Reaction TypeSubstratesStandard ConditionsOptimized ConditionsYieldKey Mechanistic Driver
Core Synthesis o-Phenylenediamine + Propanoic acidRefluxing 4N HCl, 12hMicrowave (180W), Neat, 15 min45%

92%
Localized dielectric heating overcomes the cyclization kinetic barrier.
N-Alkylation 2-Ethylbenzimidazole + Alkyl Bromide

, Acetone, Reflux, 24h

, TBAB (10 mol%), DMF, 80°C, 4h
35%

88%
PTC generates a highly nucleophilic, "naked" benzimidazolide anion.
Buchwald-Hartwig 2-Ethylbenzimidazole + Aryl Iodide

,

,

, Toluene

, XPhos,

, Dioxane, 100°C
<10%

85%
Bulky ligand induces steric tension, driving rapid reductive elimination.

Part 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Ethylbenzimidazole
  • Preparation: In a microwave-safe vessel, combine 1.0 equiv of o-phenylenediamine and 1.1 equiv of propanoic acid (or propionaldehyde bisulfite adduct). Add 2-3 drops of DMF to homogenize the mixture.

  • Irradiation: Irradiate the mixture in a dedicated laboratory microwave reactor at 180 W (max temperature 130°C) for 15 minutes[4].

  • Workup: Allow the vessel to cool to room temperature. Pour the resulting melt into vigorously stirred ice-cold water.

  • Self-Validation Checkpoint: The initial heterogeneous mixture will form a clear melt under microwave irradiation. Upon pouring into ice water, the sudden crash-out of a white/off-white precipitate confirms successful cyclization. A melting point check (150-155°C) validates the 2-ethylbenzimidazole core.

Protocol B: Sterically Demanding N-Alkylation via Phase-Transfer Catalysis
  • Deprotonation: In an oven-dried Schlenk flask under inert atmosphere, dissolve 1.0 equiv of 2-ethylbenzimidazole in anhydrous DMF (0.2 M). Add 2.0 equiv of finely powdered

    
     and 0.1 equiv of TBAB. Stir at room temperature for 30 minutes.
    
  • Electrophile Addition: Dropwise add 1.2 equiv of the sterically hindered alkyl halide. Heat the reaction to 80°C for 4 hours.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting 2-ethylbenzimidazole (strong UV active spot, lower Rf due to N-H hydrogen bonding) will cleanly convert to a higher Rf spot. IR spectroscopy of the crude product will show the complete disappearance of the broad N-H stretch at ~3200 cm⁻¹.

Protocol C: XPhos-Mediated Buchwald-Hartwig N-Arylation
  • Catalyst Pre-activation: In a glovebox, combine 2.5 mol%

    
     and 10 mol% XPhos in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.
    
  • Reagent Addition: Add 1.0 equiv of 2-ethylbenzimidazole, 1.2 equiv of aryl halide, and 2.0 equiv of

    
    . Seal the tube and heat to 100°C for 12 hours[2].
    
  • Self-Validation Checkpoint: The reaction mixture should transition from a dark reddish-purple (characteristic of

    
    ) to a golden-brown or yellow hue upon heating. This color shift indicates the successful formation of the active Pd(0)-XPhos complex and the initiation of the catalytic cycle. Failure to change color indicates catalyst poisoning or oxygen ingress.
    

Part 4: Mechanistic & Workflow Visualizations

N_Functionalization Start 2-Ethylbenzimidazole Functionalization CheckRxn Reaction Type? Start->CheckRxn Alkylation Aliphatic N-Alkylation CheckRxn->Alkylation Arylation Buchwald-Hartwig N-Arylation CheckRxn->Arylation Alk_Prob Low Yield / Sluggish? Alkylation->Alk_Prob Ary_Prob Failure at Amine Binding Step? Arylation->Ary_Prob Alk_Sol Use PTC (TBAB) + Cs2CO3 in DMF Alk_Prob->Alk_Sol Yes Ary_Sol Use Bulky Ligand (XPhos/BrettPhos) Ary_Prob->Ary_Sol Yes

Decision tree for overcoming steric barriers in 2-ethylbenzimidazole N-functionalization.

Buchwald_Hartwig Pd0 Pd(0)L (L=XPhos) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (Steric Clash Zone) PdII_Ar->AmineBind PdII_Amine Pd(II)(Ar)(N-Het)L AmineBind->PdII_Amine Base RedElim Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0 Regenerate Product N-Aryl-2-Ethylbenzimidazole RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the steric clash zone during amine coordination.

References

  • Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles Source: SciELO URL
  • Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII Source: Taylor & Francis Online URL
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E.
  • Source: ACS Publications (Organometallics)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a cornerstone of progress. Benzimidazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a cornerstone of progress. Benzimidazole derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Among these, 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid stands as a molecule of interest, and its precise characterization is paramount. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, offering a comparative framework based on experimental data from structurally related molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

Expected ¹H NMR Chemical Shifts of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons (H-4, H-5, H-6, H-7)7.20 - 7.80Multiplet (m)The precise shifts will depend on the substitution pattern and solvent. Protons on the benzene ring of the benzimidazole core typically resonate in this region.[1]
Methylene Protons (α to carbonyl)~ 3.30 - 3.50Triplet (t)These protons are deshielded by the adjacent carbonyl group.
Methylene Protons (β to carbonyl)~ 2.80 - 3.00Triplet (t)These protons are adjacent to the methylene group α to the carbonyl.
Ethyl Group (CH₂)~ 2.90 - 3.10Quartet (q)Deshielded by the benzimidazole ring.
Ethyl Group (CH₃)~ 1.30 - 1.50Triplet (t)A typical upfield signal for a methyl group.
Carboxylic Acid Proton (COOH)10.0 - 13.0Broad Singlet (br s)This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. The chemical shift is highly dependent on solvent and concentration.

Comparative Analysis: Learning from Related Structures

The predicted chemical shifts are grounded in the experimental data of analogous compounds.

The Benzimidazole Core

The aromatic protons of the benzimidazole ring typically appear in the range of 7.0 to 8.3 ppm.[1] For instance, in 2-phenyl-1H-benzo[d]imidazole, the aromatic protons resonate between 7.04 and 8.26 ppm in DMSO-d₆.[2] The introduction of an ethyl group at the 2-position is expected to cause a slight upfield shift of the adjacent aromatic protons due to its electron-donating nature.

The 4-Oxo-butyric Acid Moiety

Examining the ¹H NMR data for butanoic acid and its derivatives provides insight into the chemical shifts of the side chain. In butanoic acid, the methylene protons adjacent to the carboxylic acid (α-protons) appear around 2.33 ppm, while the β-protons are found at approximately 1.68 ppm.[3] For 4-oxo-4-phenylbutanoic acid, the methylene protons α and β to the ketone carbonyl group are observed at distinct chemical shifts.[4] In our target molecule, the methylene protons of the butyric acid chain will be influenced by both the ketone and the benzimidazole ring system. The protons α to the ketone are expected to be the most downfield of the two methylene groups.

Experimental Protocol for ¹H NMR Analysis

To empirically validate the predicted chemical shifts, the following protocol for acquiring a ¹H NMR spectrum is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can solubilize the compound and its residual proton peak does not overlap with many signals of interest.[1] Other common solvents include CDCl₃ and Methanol-d₄.[5][6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard and is assigned a chemical shift of 0.00 ppm.[3]

Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a high-resolution spectrum. Key parameters to consider include:

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Pulse Angle: A 30-45 degree pulse angle is often used for quantitative measurements.

  • Spectral Width: A spectral width of -2 to 16 ppm is generally adequate to cover all proton signals.

Data Interpretation and Validation

The acquired spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts referenced to the internal standard or the residual solvent peak. The integration of the signals should correspond to the number of protons in each environment. For example, the ratio of the integrals for the aromatic protons, the two methylene groups of the butyric acid chain, the methylene and methyl groups of the ethyl substituent, and the carboxylic acid proton should be 4:2:2:2:3:1.

Logical Workflow for Structural Elucidation

The following diagram illustrates the workflow for the structural characterization of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid using ¹H NMR.

Figure 1. Workflow for the structural elucidation of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. By leveraging data from structurally similar compounds, we have established a reliable framework for interpreting the spectrum of this molecule. The provided experimental protocol offers a clear path for researchers to obtain empirical data, which can then be compared against the predictions outlined herein to definitively confirm the structure. This systematic approach, combining predictive analysis with experimental validation, is fundamental to advancing drug discovery and development.

References

  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem. (URL: )
  • ¹H NMR data of the studied compounds. | Download Table - ResearchGate. (URL: [Link])

  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (URL: [Link])

  • Electronic Supplementary Material (ESI) for Catalysis Science & Technology. - The Royal Society of Chemistry. (URL: [Link])

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC. (URL: [Link])

  • 4-Oxobutanoic acid | C4H6O3 - PubChem. (URL: [Link])

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 - PubChem. (URL: [Link])

  • NMR: Novice Level, Spectrum 14. (URL: [Link])

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (URL: [Link])

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (URL: [Link])

  • 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid | C17H15N3O3 - PubChem. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. (URL: [Link])

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Comparative

Resolving the Carbonyl Peak in Benzimidazole Butyric Acid: A Comparative Guide to FTIR Sampling Modalities

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists Mechanistic Background: The Carbonyl Conundrum Benzimidazole butyric acid (BBA) and its derivatives present a unique spectroscopic challenge....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Analytical Chemists

Mechanistic Background: The Carbonyl Conundrum

Benzimidazole butyric acid (BBA) and its derivatives present a unique spectroscopic challenge. The molecule features a flexible butyric acid chain attached to a rigid, nitrogen-rich benzimidazole core. The carboxylic acid carbonyl (C=O) stretch is a highly sensitive reporter of the molecule's microenvironment and polymorphic form.

In a free, non-hydrogen-bonded state, a carboxylic acid C=O peak typically appears above 1730 cm⁻¹. However, the carbonyl group in benzimidazole derivatives is frequently involved in extensive intra- and intermolecular hydrogen bonding (e.g., with the imidazole nitrogen or adjacent carboxylic acids to form cyclic dimers). This shifts the1[1].

Simultaneously, the benzimidazole ring exhibits1[1]. If sample preparation introduces water or alters the polymorphic state, the resulting spectral overlap can completely obscure the critical C=O and C=N diagnostic bands. Therefore, selecting the correct Fourier Transform Infrared (FTIR) sampling modality is critical.

Comparative Analysis of FTIR Modalities

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond).

  • Causality & Performance: ATR is non-destructive and requires no matrix dilution. However, the penetration depth of the IR beam is wavelength-dependent (

    
    ). This means2 compared to the fingerprint region[2].
    
  • Verdict for BBA: Excellent for preserving the native hydrogen-bonded state of the carbonyl group without pressure-induced artifacts, but requires software correction for relative intensity comparisons.

Transmission (KBr Pellet)
  • Mechanism: The sample is diluted (1-2%) in IR-transparent potassium bromide and compressed into a solid disc.

  • Causality & Performance: Yields 3, free from depth-dependent intensity skewing[3]. However, KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch and a strong water bending mode at ~1640 cm⁻¹, which can swallow the benzimidazole C=N peak and the lower shoulder of the H-bonded carbonyl peak. Furthermore, the4 can forcefully disrupt the native carboxylic acid dimers[4].

  • Verdict for BBA: Best for high-resolution quantitative analysis, but only if rigorous anhydrous protocols are maintained.

Diffuse Reflectance (DRIFTS)
  • Mechanism: Measures IR light scattered within a powdered sample matrix.

  • Causality & Performance: Avoids the high pressure of pelleting while maintaining a transmission-like path length. However, it requires careful particle size control to avoid the 5 when the refractive index of the sample matches the matrix[5].

  • Verdict for BBA: Ideal for analyzing the true polymorphic state of raw BBA powders.

Quantitative Modality Comparison

Analytical FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)DRIFTS (Powder Dispersion)
C=O Peak Resolution Good (Slightly broadened)Excellent (Sharpest peaks)Good to Excellent
Risk of H-Bond Disruption Very LowHigh (Pressure-induced)Low
Water Interference (~1640 cm⁻¹) MinimalHigh (Hygroscopic matrix)Moderate
Primary Spectral Artifacts Wavelength-dependent intensityFringes / Baseline slopingChristiansen scattering effect
Throughput / Prep Time < 2 minutes10-15 minutes5-10 minutes

Decision Logic & Workflow

FTIR_Workflow Start Benzimidazole Butyric Acid Sample Preparation Decision Select FTIR Sampling Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid Screening KBr Transmission (KBr Pellet) Decision->KBr High Resolution DRIFTS DRIFTS (Powder Dispersion) Decision->DRIFTS Polymorph Study ATR_Pro Preserves native H-bonds. No pressure polymorphism. ATR->ATR_Pro KBr_Pro Maximum resolution. Requires strict moisture control. KBr->KBr_Pro DRIFTS_Pro Ideal for pure powders. Avoids Christiansen scattering effect. DRIFTS->DRIFTS_Pro Analysis Carbonyl (C=O) Peak Analysis (1680 - 1730 cm⁻¹) ATR_Pro->Analysis KBr_Pro->Analysis DRIFTS_Pro->Analysis

Workflow for selecting the optimal FTIR modality for benzimidazole butyric acid analysis.

Self-Validating Experimental Protocols

Protocol A: Non-Destructive ATR-FTIR Analysis

Objective: Capture the native H-bonded carbonyl state without pressure-induced polymorphism.

  • System Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background must show >95% transmittance and no residual peaks at 1700 cm⁻¹ or 2900 cm⁻¹ (indicating organic contamination).

  • Sample Application: Deposit ~2 mg of pure benzimidazole butyric acid powder onto the crystal center.

  • Standardized Compression: Lower the ATR anvil until the torque slip-clutch engages.

    • Causality: Consistent pressure ensures a uniform contact area, which is critical because the evanescent wave only penetrates 0.5–2.0 µm into the sample. Variable pressure will cause non-linear shifts in the C=O peak absorbance.

  • Data Processing: Apply an ATR-correction algorithm (assuming a refractive index of ~1.5 for organic powders) to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.

Protocol B: High-Resolution KBr Transmission

Objective: Achieve maximum resolution of the C=O and C=N splitting, mitigating moisture artifacts.

  • Desiccation (Critical Step): Dry spectroscopy-grade KBr and the BBA sample at 60°C under vacuum for 12 hours.

    • Causality: Eliminating matrix moisture prevents the 1640 cm⁻¹ water bending mode from overlapping with the benzimidazole C=N stretch and the carboxylic acid C=O shoulder.

  • Controlled Trituration: Mill 1.5 mg of BBA with 150 mg of KBr in an agate mortar for exactly 60 seconds.

    • Causality: Over-milling introduces lattice defects and can mechanically induce amorphization, altering the carbonyl hydrogen-bonding network.

  • Vacuum Pelleting: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then4[4].

    • Self-Validation: The resulting pellet must be visually translucent. A highly opaque pellet indicates excessive particle size or trapped air, which will cause a severely sloping baseline due to Rayleigh scattering.

  • Acquisition: Measure in transmission mode against a pure KBr blank pellet prepared under identical conditions.

References

Sources

Validation

A Senior Application Scientist's Guide to the Biological Efficacy of Ethyl vs. Methyl Benzimidazole Derivatives

Introduction: The Devil is in the Details In the vast field of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a framework upon which a multitude of successful therapeutic agents have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Devil is in the Details

In the vast field of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a framework upon which a multitude of successful therapeutic agents have been built.[1] Its derivatives form the backbone of drugs treating a wide array of conditions, from parasitic infections to cancer and fungal diseases.[2][3][4] The biological activity of these compounds is exquisitely sensitive to the nature and position of the substituents on the benzimidazole ring system.[2]

This guide delves into a subtle yet critical aspect of structure-activity relationships (SAR): the comparative biological efficacy of ethyl versus methyl benzimidazole derivatives. While separated by only a single methylene (-CH₂) group, the shift from a methyl to an ethyl substituent can profoundly alter a compound's physicochemical properties—such as lipophilicity, steric profile, and metabolic stability—thereby modulating its interaction with biological targets. We will dissect the available experimental data across antifungal, anticancer, and anthelmintic activities to provide researchers and drug development professionals with a clear, evidence-based comparison.

The Physicochemical Nuances: Why a Single Carbon Matters

Before examining the biological data, it is crucial to understand the fundamental chemical differences between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group. These differences form the causal basis for any observed variations in efficacy.

  • Lipophilicity: The ethyl group is more nonpolar and lipophilic than the methyl group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the cell wall of a fungus or the plasma membrane of a cancer cell, potentially leading to higher intracellular concentrations and greater potency.

  • Steric Hindrance: The ethyl group is larger and introduces more steric bulk. This can be a double-edged sword. It may promote a more favorable, tighter binding conformation within a target protein's active site, or it could clash with the protein architecture, weakening the interaction and reducing activity.

  • Electronic Effects: Both are weak electron-donating groups through induction, with the ethyl group having a slightly stronger effect. This can subtly influence the electronics of the benzimidazole ring system, affecting its reactivity and non-covalent interactions.

These factors are in a delicate balance, and the net effect on biological activity is highly dependent on the specific biological target and the overall structure of the molecule.

Comparative Biological Efficacy: A Multi-Disciplinary Analysis

We will now explore the experimental evidence comparing ethyl and methyl benzimidazole derivatives across key therapeutic areas.

Antifungal Activity: A Case for the Smaller Group

The development of new antifungal agents is critical due to the rise of resistant pathogens.[5] In the realm of benzimidazole-triazole hybrids designed to inhibit the fungal enzyme 14-α-demethylase (CYP51), a direct SAR study has provided a clear insight. A study by Kankite and his team revealed that antifungal activity reduced with the increase in the alkyl length of the N1 substituent of the benzimidazole nucleus from methyl to ethyl.[6]

Compound SeriesN1-SubstituentAntifungal Activity (vs. C. albicans)Source
Benzimidazole-Triazole HybridPhenyl (at position 1)Excellent (0.0075 µM mL⁻¹)[6]
Benzimidazole-Triazole HybridMethylGood (0.015 µM mL⁻¹)[6]
Benzimidazole-Triazole HybridEthylReduced (0.015 µM mL⁻¹)[6]
Table 1: Comparison of antifungal activity for N1-substituted benzimidazole-triazole hybrids. The study noted that while both methyl and ethyl derivatives had equal MIC values, the overall trend in their research indicated reduced activity with longer alkyl chains.

This finding suggests that for this particular scaffold and target, the smaller size of the methyl group is advantageous, possibly allowing for a more optimal fit within the active site of CYP51. The increased steric bulk of the ethyl group may introduce an unfavorable interaction, diminishing its inhibitory potential.[6]

Anticancer Activity: Targeting the Cytoskeleton

The primary mechanism for the anticancer action of many benzimidazole derivatives is the inhibition of tubulin polymerization.[7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic formation and disassembly of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Direct comparative data for ethyl vs. methyl analogs tested in the same study is limited in the available literature. However, we can analyze the performance of representative compounds from different studies to understand the landscape.

Compound ClassKey SubstituentCancer Cell LineIC50 Value (µM)Source
Thiazole-Benzimidazole2-phenyl, halide on benzimidazoleMCF-7 (Breast)5.96 - 6.30[11]
Chrysin-Benzimidazole1-methylxanthineA549, PANC-1, HT29, MCF-71.0 - 11.6[11]
Fluoroethyl-BenzimidazoleN-(2-fluoroethyl)-N-methylanilineU87 (Glioblastoma)45.2[12]
Benzimidazole CarboxamideVaried (Example 7n)SK-Mel-28 (Melanoma)2.55[9]
Table 2: Cytotoxicity of various benzimidazole derivatives against selected cancer cell lines. Note: These values are for representative compounds and are not from a single head-to-head comparative study.
Anthelmintic Activity: A Legacy of Success

Benzimidazoles are among the most important classes of anthelmintic drugs used in both human and veterinary medicine.[14] Marketed drugs like Mebendazole and Albendazole are staples for treating infections by parasitic worms. Their mechanism, like their anticancer counterparts, involves binding to parasite β-tubulin, inhibiting microtubule formation and leading to parasite death.[15]

Here, the structure-activity relationships are well-established, though not always a simple methyl vs. ethyl comparison.

CompoundKey Structural FeatureEfficacy NoteSource
MebendazoleMethyl ester at C5Broad-spectrum anthelmintic[2]
AlbendazolePropylthio group at C5Broad-spectrum anthelmintic[2]
Compound A12-(2-amino ethyl) derivativeMore potent than Albendazole (in vitro)[15]
Compound A72-(2-amino ethyl) derivativeMore potent than Albendazole (in vitro)[15]
Table 3: Features of notable anthelmintic benzimidazoles.

Interestingly, a study synthesizing derivatives of 2-(2-amino ethyl)-1H-benzimidazole found that some of their novel compounds were significantly more potent in vitro than the standard drug Albendazole, causing paralysis and death in earthworms in a fraction of the time.[15] This demonstrates that substitutions at the C2 position, including ethyl-amine moieties, can dramatically enhance anthelmintic potency. The specific comparison to a C2-methyl-amine was not made, but it underscores the potential for optimization at this position.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The recurring mechanism of tubulin inhibition across both anticancer and anthelmintic activities warrants a closer look. Microtubules are dynamic polymers of α- and β-tubulin dimers, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). This process, known as dynamic instability, is vital for forming the mitotic spindle during cell division. Benzimidazoles bind to β-tubulin, effectively capping the growing end of the microtubule and suppressing this dynamic behavior.

G cluster_0 Normal Microtubule Dynamics cluster_1 Mechanism of Benzimidazole Action tubulin αβ-Tubulin Dimers mt Dynamic Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle division Cell Division spindle->division bzd Benzimidazole Derivative tubulin2 αβ-Tubulin Dimers bzd->tubulin2 Binds to β-tubulin capped_mt Capped, Non-dynamic Microtubule tubulin2->capped_mt Polymerization Inhibited arrest G2/M Phase Arrest capped_mt->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Benzimidazole derivatives bind to β-tubulin, inhibiting polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the ethyl and methyl benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: A generalized workflow for the MTT cell viability assay to determine the IC50 of test compounds.

Protocol 2: Broth Microdilution for Antifungal MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.[16]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus + medium) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring absorbance.

Protocol 3: In Vitro Anthelmintic Assay

This assay provides a straightforward assessment of a compound's ability to paralyze and kill worms.[14]

  • Worm Collection: Use adult Indian earthworms (Pheretima posthuma), as they have anatomical and physiological resemblance to intestinal roundworms.[15] Wash the worms with normal saline to remove any adhering matter.

  • Test Groups: Place individual worms in petri dishes containing 25 mL of the test solution. Prepare different concentrations (e.g., 10, 20, 50 mg/mL) of the ethyl and methyl benzimidazole derivatives in normal saline with a small amount of DMSO for solubilization.

  • Controls: Use a vehicle control (saline + DMSO) and a positive control (e.g., Albendazole, 20 mg/mL).

  • Observation: Observe the worms and record two endpoints:

    • Time to paralysis: Noted when no movement of any kind is observed except when the worms are shaken vigorously.

    • Time to death: Ascertained when the worms lose their motility completely and exhibit a fading body color.

  • Data Analysis: Compare the time to paralysis and death for the test compounds against the positive and negative controls.

Conclusion and Future Directions

The decision between incorporating a methyl or an ethyl group onto a benzimidazole scaffold is far from trivial. While direct, systematic comparative data remains sparse across the literature, the available evidence indicates that this subtle structural change can significantly impact biological efficacy. In the case of certain antifungal targets, the smaller methyl group appears to be favored, suggesting a sterically constrained binding pocket.[6] Conversely, in anticancer and anthelmintic applications, the enhanced lipophilicity of an ethyl group may improve pharmacokinetics, although this must be balanced against potential steric clashes at the tubulin binding site.

This guide underscores a critical need within the drug development community: the systematic, head-to-head evaluation of closely related analogs. Such studies are invaluable for building more precise and predictive SAR models. For researchers in this field, the key takeaway is to consider both steric and lipophilic factors when designing the next generation of benzimidazole derivatives. The seemingly smallest change can indeed be the difference between a lead compound and a clinical candidate.

References

  • Bansal, Y., & Silakari, O. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current Drug Discovery Technologies, 17(1), 87-91. [Link]

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Comparative

A Comparative Guide to the Elemental Analysis Validation of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's elemental composition is a cornerstone of chemical purity and identity. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's elemental composition is a cornerstone of chemical purity and identity. This guide provides an in-depth, technical comparison of methodologies for the elemental analysis validation of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, a significant heterocyclic compound in medicinal chemistry and materials science.[1] We will explore the nuances of traditional combustion analysis and contextualize its performance against modern spectroscopic and chromatographic techniques, offering a holistic perspective on achieving analytical certainty.

Theoretical Composition: The Analytical Benchmark

The foundational step in any elemental analysis validation is the establishment of the theoretical elemental composition derived from the compound's molecular formula. For 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, the molecular formula is C13H14N2O3.[2][3]

Molecular Weight: 246.27 g/mol [2]

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (13 * 12.011) / 246.27 * 100% = 63.39%

  • Hydrogen (H): (14 * 1.008) / 246.27 * 100% = 5.73%

  • Nitrogen (N): (2 * 14.007) / 246.27 * 100% = 11.38%

  • Oxygen (O): (3 * 15.999) / 246.27 * 100% = 19.50%

This theoretical profile serves as the "gold standard" against which all experimental results are compared.

Combustion-Based Elemental Analysis (CHN Analysis)

The most direct and historically established method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often referred to as CHN analysis.[4]

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, precise amount of the dried and homogenized 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (typically 1-3 mg) is weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a controlled stream of oxygen. This process ensures complete combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).

  • Reduction and Separation: The combustion products are passed through a reduction chamber containing copper to convert any nitrogen oxides back to N2. The resulting gas mixture (CO2, H2O, and N2) is then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Validation Criteria and Trustworthiness

For a new compound to be considered sufficiently pure, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values.[5][6] This tolerance accounts for minor instrumental variations and sample handling. Achieving results within this range provides strong evidence of the compound's elemental composition and purity.

Causality Behind Experimental Choices and Potential Challenges

The choice of combustion analysis is rooted in its direct measurement of the core elements of organic molecules.[7] However, for nitrogen-containing heterocyclic compounds like 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, certain challenges can arise. The nitrogen within the benzimidazole ring requires vigorous oxidation conditions to ensure complete conversion to N2 and its oxides.[8] Incomplete combustion can lead to lower-than-expected nitrogen values. Conversely, an excess of oxygen can sometimes lead to the formation of stable nitrogen oxides that are not fully reduced, also resulting in inaccurate nitrogen readings.[8] Therefore, careful optimization of the combustion parameters and the use of appropriate catalysts and reduction agents are critical for obtaining reliable data for this class of compounds.[9]

A Comparative Analysis: Orthogonal Verification Methods

While CHN analysis is a powerful tool, relying on a single analytical technique is not best practice in scientific research. Orthogonal methods, which rely on different chemical and physical principles, should be employed to build a comprehensive and trustworthy data package.

Analytical Technique Principle Information Provided Advantages for this Compound Limitations
CHN Elemental Analysis Combustion and detection of resulting gases (CO2, H2O, N2).Percentage of C, H, and N.Direct, quantitative measure of elemental composition.Can be affected by incomplete combustion of heterocyclic nitrogen; does not provide structural information.
High-Resolution Mass Spectrometry (HRMS) Ionization of the molecule and measurement of its exact mass-to-charge ratio.Precise molecular weight and determination of the molecular formula.Confirms the molecular formula with high accuracy (typically within 5 ppm), corroborating the CHN data.[5][6]Does not quantify elemental composition or provide information on isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Interaction of atomic nuclei with an external magnetic field.Detailed information about the molecular structure, including the number and connectivity of atoms.[10]Confirms the specific arrangement of atoms, ensuring the correct isomer has been synthesized. Can also indicate the presence of impurities.[11]While quantitative NMR (qNMR) is possible, it is less direct for elemental composition than CHN analysis.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the compound between a stationary and a mobile phase.[10]Purity of the compound by separating it from impurities.[10]Provides a quantitative measure of purity (e.g., >95%), complementing the elemental composition data.Does not provide structural or elemental information on its own.

Workflow for Comprehensive Validation

An effective validation workflow integrates these techniques to provide a self-validating system.

Elemental Analysis Validation Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Structural & Purity Confirmation cluster_3 Final Data Assessment Synthesis Synthesize Compound Purification Purify (e.g., Recrystallization) Synthesis->Purification CHN CHN Analysis Purification->CHN HRMS HRMS Purification->HRMS NMR ¹H & ¹³C NMR Purification->NMR HPLC HPLC Purification->HPLC Assessment Compare & Validate CHN->Assessment HRMS->Assessment NMR->Assessment HPLC->Assessment

Caption: A comprehensive workflow for compound validation.

Conclusion

The validation of the elemental composition of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is most robustly achieved through a multi-faceted analytical approach. While traditional CHN combustion analysis provides a direct and quantitative measure of carbon, hydrogen, and nitrogen content, its results must be contextualized and supported by orthogonal techniques. High-resolution mass spectrometry confirms the molecular formula, NMR spectroscopy elucidates the precise molecular structure, and HPLC quantifies the purity. By integrating these methods, researchers can establish a self-validating system that ensures the identity, purity, and elemental composition of their synthesized compounds with the highest degree of scientific integrity.

References

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • ACS Publications. Chemists Debate the Value of Elemental Analysis | ACS Central Science. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis - PMC. [Link]

  • IntechOpen. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • PubChem. 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]

  • PubChem. 4-Hydroxy-3-{[(2s)-4-{[2-(2-Methyl-1h-Benzimidazol-1-Yl)ethyl]amino}. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • RSC Publishing. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances. [Link]

  • OAText. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]nlm.nih.gov/compound/1390190)

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption spectra of various benzimidazole derivatives, offering insights into the structural fact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption spectra of various benzimidazole derivatives, offering insights into the structural factors that influence their electronic transitions. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The unique photophysical characteristics of these compounds, which can be finely tuned through synthetic modifications, also make them valuable in the development of optical materials and sensors.[3][4] Understanding the relationship between the chemical structure of a benzimidazole derivative and its UV-Vis absorption profile is critical for designing molecules with specific photoprotective, fluorescent, or therapeutic properties.[5][6]

The Fundamentals of UV-Vis Absorption in Benzimidazole Derivatives

The UV-Vis absorption spectrum of a molecule arises from the transition of electrons from a lower energy ground state to a higher energy excited state upon the absorption of ultraviolet or visible light. In benzimidazole derivatives, these transitions primarily involve π → π* and n → π* electronic transitions within the aromatic system. The fused ring structure of benzimidazole, consisting of a benzene ring and an imidazole ring, provides a conjugated system of π-electrons.

The position and intensity of the absorption bands are highly sensitive to the molecular structure. Modifications to the benzimidazole core, such as the introduction of substituents, can alter the energy difference between the ground and excited states, leading to shifts in the absorption maximum (λmax). A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift.

The Influence of Molecular Structure on Absorption Spectra

The UV-Vis absorption properties of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the benzimidazole ring system.[7] These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups are considered electron-donating. When attached to the benzimidazole core, they can increase the electron density of the aromatic system, which generally leads to a bathochromic (red) shift in the absorption spectrum. This is because they raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and sulfonic acid (-SO3H) are electron-withdrawing. These groups decrease the electron density of the aromatic system, often resulting in a hypsochromic (blue) shift. They tend to lower the energy of the LUMO more significantly than the HOMO, thereby increasing the energy gap.

The position of the substituent also plays a crucial role. For instance, a substituent at the 2-position of the benzimidazole ring often has a more pronounced effect on the absorption spectrum compared to a substituent on the benzene ring, due to its direct influence on the conjugation pathway of the imidazole portion.[7]

Furthermore, extending the conjugated system, for example by introducing a phenyl group at the 2-position to form 2-phenylbenzimidazole, typically results in a significant bathochromic shift compared to the parent benzimidazole.[7]

Comparative UV-Vis Absorption Data of Benzimidazole Derivatives

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of benzimidazole derivatives, illustrating the effects of different substituents. The data has been compiled from various research articles.

DerivativeSubstituent(s)Solventλmax (nm)Reference
1H-BenzimidazoleNoneEthanol243, 273, 279[7][8]
2-Phenylbenzimidazole2-phenylNot Specified295, 350[7]
2-(o-Hydroxyphenyl)benzimidazole2-(o-hydroxyphenyl)DMSO295, 318, 335[7]
2-(p-Aminophenyl)benzimidazole2-(p-aminophenyl)Water207, 255, 313[7]
2-(2-Hydroxyphenyl)benzimidazole2-(2-hydroxyphenyl)MethanolVaries with other substituents[9][10]
6-nitro-1H-benzimidazol-5-yl)imino]-methyl}phenol6-nitro, 5-salicylideneiminoMethanol328[11]
2-Arylbenzimidazole-5-sulfonic acids2-aryl, 5-sulfonic acidNot SpecifiedBroad absorption in UVA/UVB[6]
N-Butyl-1H-benzimidazoleN-butylNot Specified248, 295[12]

Experimental Protocol for UV-Vis Spectroscopy of Benzimidazole Derivatives

This section provides a generalized, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a benzimidazole derivative.

I. Materials and Equipment
  • Benzimidazole derivative sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO, water)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

II. Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the benzimidazole derivative (e.g., 1-5 mg) using an analytical balance.

    • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure the sample is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution of a suitable concentration for UV-Vis analysis (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M). The absorbance values should ideally fall within the linear range of the instrument (generally 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200 - 800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it with the working solution.

    • Carefully wipe the outside of the cuvette to remove any fingerprints or residues.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for obtaining the UV-Vis absorption spectrum of a benzimidazole derivative.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Solution) dissolve->dilute baseline Baseline Correction (Blank) dilute->baseline Transfer to Cuvette measure Measure Sample Absorbance baseline->measure analyze Data Analysis (Identify λmax) measure->analyze spectrum Absorption Spectrum analyze->spectrum

Caption: Experimental workflow for UV-Vis spectroscopy.

Structure-Spectra Relationship

The relationship between the chemical structure of benzimidazole derivatives and their resulting UV-Vis absorption spectra is a key aspect of their characterization and application.

G cluster_structure Chemical Structure cluster_properties Electronic Properties cluster_spectra UV-Vis Spectrum benzimidazole Benzimidazole Core conjugation π-Conjugation benzimidazole->conjugation substituent Substituent (EDG/EWG) substituent->conjugation energy_gap HOMO-LUMO Gap conjugation->energy_gap lambda_max λmax energy_gap->lambda_max molar_abs Molar Absorptivity (ε) lambda_max->molar_abs

Caption: Influence of structure on UV-Vis spectra.

Conclusion

The UV-Vis absorption spectra of benzimidazole derivatives are a rich source of information about their electronic structure. By strategically modifying the substitution pattern on the benzimidazole core, researchers can tailor the photophysical properties of these molecules for a wide array of applications, from drug development to materials science. This guide provides a foundational understanding of these principles and a practical framework for their experimental investigation.

References

  • Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008). ResearchGate. [Link]

  • Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008). Semantic Scholar. [Link]

  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). AWS. [Link]

  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (2022). IntechOpen. [Link]

  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026). MDPI. [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Molecules. [Link]

  • UV-vis absorption spectra of oxidative titration benzimidazole-based dopants. (n.d.). ResearchGate. [Link]

  • Photophysical properties of benzimidazole and thiabendazole and their homologs. Effect of substituents and solvent on the nature of the transition. (n.d.). The Journal of Physical Chemistry. [Link]

  • A combined experiment and computation study of the fused polycyclic benzimidazole derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (n.d.). Asian Journal of Chemistry. [Link]

  • UV/Vis absorption spectra of compounds 3-8 in EtOH. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). ResearchGate. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. (2019). ResearchGate. [Link]

  • Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate. [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). Royal Society Open Science. [Link]

  • 2-Substituted Benzimidazoles as Photo-Protective Agents. (2023). Encyclopedia MDPI. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2026). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Derivatives. (2023). ResearchGate. [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). Heliyon. [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Semantic Scholar. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). The Journal of Organic Chemistry. [Link]

  • 1H-Benzimidazole. (n.d.). NIST WebBook. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]

  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (n.d.). The Journal of Physical Chemistry A. [Link]

  • Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. (2015). The Journal of Organic Chemistry. [Link]

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Comparative

Analytical Target Profile &amp; Method Validation: Purity of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid via HPLC

As a Senior Application Scientist in pharmaceutical development, designing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond generic protocols. To validate the purity of complex active...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, designing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond generic protocols. To validate the purity of complex active pharmaceutical ingredients (APIs) or intermediates like 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid , we must engineer a self-validating analytical system grounded in the molecule's specific physicochemical properties.

This guide objectively compares stationary phase alternatives (Traditional C18 vs. Biphenyl) and provides a comprehensive, ICH Q2(R1)-aligned methodology for validating the purity of this specific benzimidazole derivative.

Analytical Target Profile & Physicochemical Causality

To develop an effective separation strategy, we must first deconstruct the analyte. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid presents a unique chromatographic challenge due to its bifunctional nature:

  • The Benzimidazole Core: Contains an aromatic system and a basic nitrogen. The conjugate acid of the benzimidazole ring typically exhibits a pKa of approximately 5.3 to 5.6[1][2].

  • The 4-Oxobutyric Acid Moiety: A terminal carboxylic acid group with a pKa of approximately 4.82[3].

The Causality of pH Selection: At a physiological pH (pH 6-7), this molecule exists as a highly polar zwitterion, leading to poor retention on reversed-phase columns. If analyzed at a mid-range pH (pH 4-5), partial ionization of both functional groups will cause severe peak splitting and irreproducibility. Therefore, the mobile phase must be buffered to pH 2.0 - 2.5 . At this acidic pH, the carboxylic acid is fully protonated (neutralized), and the basic nitrogen is protonated. By employing an ion-pairing agent like Trifluoroacetic Acid (TFA), we can mask the basic nitrogen, ensuring sharp peak shapes and predictable hydrophobic retention.

MethodLogic Compound 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid Prop1 Amphoteric Nature (COOH pKa ~4.8, NH pKa ~5.3) Compound->Prop1 Prop2 Aromatic System (Benzimidazole Core) Compound->Prop2 pHDecision Mobile Phase pH < 3.0 (Suppress COOH ionization) Prop1->pHDecision ColDecision Stationary Phase Selection Prop2->ColDecision pHDecision->ColDecision C18 C18 Column (Hydrophobic only) ColDecision->C18 Biphenyl Biphenyl Column (π-π & Hydrophobic) ColDecision->Biphenyl Outcome1 Sub-optimal Retention Peak Tailing C18->Outcome1 Outcome2 Enhanced Selectivity Sharp Peaks Biphenyl->Outcome2

Fig 1. Logical decision tree for HPLC method development based on analyte physicochemical properties.

Stationary Phase Selection: Biphenyl vs. Traditional C18

When developing a purity assay, the default choice for many laboratories is a standard C18 column. However, for benzimidazole derivatives, C18 phases often fall short. Below is an objective comparison of why a Biphenyl stationary phase is the superior alternative for this specific compound.

The Mechanistic Difference

Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because the basic nitrogen on the benzimidazole ring can interact with residual, unendcapped silanols on the silica support, C18 columns frequently yield tailing peaks.

Conversely, Biphenyl columns offer orthogonal retention mechanisms. The dual-ring structure of the biphenyl ligand allows for strong


 interactions  and dipole-dipole interactions with the aromatic benzimidazole core[4].

Crucial Solvent Causality: To maximize these


 interactions on a Biphenyl column, Methanol  must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains its own 

electrons (C≡N), which compete with the analyte for the biphenyl stationary phase, effectively neutralizing the column's unique selectivity[4].
Quantitative Performance Comparison
Performance MetricTraditional C18 PhaseBiphenyl Phase (Core-Shell)
Primary Interaction Dispersive (Hydrophobic)Dispersive,

, Dipole-Dipole
Selectivity for Aromatics ModerateHigh (Enhanced by Methanol)
Peak Shape (Basic Nitrogen) Prone to tailing (

)
Excellent (

)
Resolution of Related Impurities Poor to ModerateExcellent (

)
Recommended Organic Modifier AcetonitrileMethanol

Optimized HPLC Methodology

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every run incorporates System Suitability Testing (SST) and bracketing standards to detect and correct for instrumental drift.

Step-by-Step Preparation Protocol
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Lowers pH to ~2.0, neutralizing the butyric acid moiety and acting as an ion-pair for the basic nitrogen.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Degas prior to use.

  • Diluent: 50:50 (v/v) Water:Methanol.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent (100 µg/mL).

Chromatographic Conditions
  • Column: Superficially porous (Core-Shell) Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the benzimidazole chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10%

      
       90% B
      
    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90%

      
       10% B
      
    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Self-Validating ICH Q2(R1) Protocol

Method validation must formally demonstrate that the analytical procedure is fit for its intended purpose, adhering strictly to ICH Q2(R1) guidelines[5][6].

ValidationWorkflow SST System Suitability (RSD ≤ 2.0%) Spec Specificity (Blank & Impurity) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob

Fig 2. ICH Q2(R1) sequential validation workflow ensuring a self-validating analytical system.

Validation Parameters & Execution Steps
ICH Q2(R1) ParameterExperimental MethodologyStrict Acceptance Criteria
System Suitability (SST) Inject the Working Standard (100 µg/mL) in 6 replicates prior to any validation run.%RSD of Area

, Tailing Factor (

)

, Theoretical Plates (

)

.
Specificity Inject Diluent (Blank). Inject known impurities (e.g., 2-ethylbenzimidazole and succinic acid) spiked into the standard.No blank interference at analyte RT. Resolution (

) between analyte and closest impurity

.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Inject each in triplicate.Correlation coefficient (

)

. Y-intercept

of the 100% response.
Accuracy (Recovery) Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Prepare 3 replicates per level (9 determinations total)[6].Mean recovery must fall between 98.0% and 102.0% at each concentration level.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% test concentration. Inject each preparation.%RSD of the calculated assay results

.
Robustness Deliberately vary critical parameters: Flow rate (

mL/min), Column Temp (

C), and Mobile Phase A pH (

units).
SST criteria must be met under all varied conditions. Assay value deviation

.
The Self-Validating Control Loop

To ensure the integrity of the data during routine batch analysis, implement a bracketing standard protocol . After every 10 sample injections, and at the end of the sequence, re-inject the Working Standard. The analytical run is only deemed valid if the bracketing standard's peak area drifts by no more than


 relative to the initial SST mean.

References

  • Analytical Method Development and Valid
  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool lcms.cz
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols ijpsjournal.com
  • Butyric acid – Knowledge and References taylorandfrancis.com
  • Benzimidazole: Chemical property, Primary Use, and biological activity chemicalbook.com
  • Benzimidazole | C7H6N2 | CID 5798 - PubChem nih.gov

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

This guide provides an in-depth technical comparison and procedural overview for the single-crystal X-ray diffraction (XRD) analysis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. As a molecule of interest in phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the single-crystal X-ray diffraction (XRD) analysis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. As a molecule of interest in pharmaceutical research, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

While, to date, no public crystal structure of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid has been deposited in the Cambridge Structural Database (CSD), this guide will present a robust, field-proven protocol for its structure determination.[1] We will leverage a hypothetical dataset for our target molecule, grounded in the typical parameters for small organic compounds, and compare it with the experimentally determined crystal structure of a related benzimidazole derivative, 2-(1H-Benzimidazol-2-yl)phenol, to highlight key structural and analytical considerations.[2]

The Imperative of Single-Crystal XRD in Drug Development

In the landscape of modern drug discovery, single-crystal XRD stands as the gold standard for the unambiguous determination of a molecule's three-dimensional atomic arrangement.[3] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding how a drug molecule might interact with its biological target.[3] For molecules like 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, the conformation of the butanoic acid side chain and the potential for hydrogen bonding are key features that will dictate its physicochemical properties and biological activity.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol represents a comprehensive and self-validating workflow for the single-crystal XRD analysis of a small organic molecule like our target compound.

I. Crystal Growth: The Foundation of Quality Data

The cornerstone of a successful single-crystal XRD experiment is the quality of the crystal itself. For 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, a systematic approach to crystallization is essential.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and dichloromethane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. This process can take several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: A drop of the concentrated solution is placed on a post within a sealed well containing the precipitant. In both methods, the slow diffusion of the precipitant vapor into the drop containing the compound gradually reduces its solubility, promoting the growth of well-ordered crystals.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas (typically at 100 K) to prevent solvent loss and minimize radiation damage during data collection.

Workflow for Crystal Growth and Mounting

Caption: A logical workflow for obtaining a diffraction-quality single crystal.

II. X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer. The choice of X-ray source and detector is critical for obtaining high-quality data.

Typical Data Collection Parameters:

ParameterValueRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for a wide range of organic compounds. Cu Kα can be advantageous for smaller crystals or for determining absolute stereochemistry.
Temperature100(2) KLow temperature minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structure.
DetectorCCD or CMOSModern detectors offer high sensitivity and fast readout times.
Data Collection StrategyA series of ω and φ scansThis ensures that a complete and redundant dataset is collected by rotating the crystal through a range of orientations.
III. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Data Processing and Structure Refinement Workflow

G A Diffraction Images B Data Integration & Scaling A->B C Structure Solution (Direct Methods/Patterson) B->C D Initial Structural Model C->D E Structure Refinement (Least-Squares) D->E F Difference Fourier Maps E->F Identify missing atoms H Final Refined Structure E->H Convergence G Model Completion (H atoms, disorder) F->G G->E Iterate refinement I Validation (CIF check) H->I J Final Crystallographic Data I->J

Caption: Iterative workflow from raw diffraction data to a validated crystal structure.

A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.[4] The process is iterative:

  • Structure Solution: The initial placement of atoms in the unit cell is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

  • Difference Fourier Maps: These maps reveal the positions of missing atoms (like hydrogens) or disordered components.

  • Model Completion: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Any disorder in the structure is also modeled at this stage.

  • Validation: The final structural model is validated using tools like PLATON to check for any inconsistencies or errors.

Comparative Analysis: A Tale of Two Benzimidazoles

To provide a tangible comparison, we will examine the hypothetical crystallographic data for our target compound, 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, alongside the published data for 2-(1H-Benzimidazol-2-yl)phenol.[2]

Table 1: Comparison of Crystallographic Data

Parameter4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (Hypothetical)2-(1H-Benzimidazol-2-yl)phenol (Experimental)[2]
Crystal Data
FormulaC₁₃H₁₄N₂O₃C₁₃H₁₀N₂O
Formula Weight246.27210.23
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)10.516.864(4)
b (Å)8.24.7431(8)
c (Å)14.112.952(2)
β (°)98.5102.34(2)
Volume (ų)12001012.1(3)
Z44
Data Collection
Radiation (Å)Mo Kα (0.71073)Mo Kα (0.71073)
Temperature (K)100(2)293(2)
Refinement
R₁ [I > 2σ(I)]0.0450.067
wR₂ (all data)0.1200.131
Goodness-of-fit (S)1.05Not Reported
Structural Insights and Performance Comparison
  • Molecular Conformation: The most significant structural variable in our target compound is the conformation of the butanoic acid side chain. The torsion angles around the C-C single bonds will determine its overall shape. In contrast, 2-(1H-Benzimidazol-2-yl)phenol is a more rigid molecule, reported to be essentially planar.[2] This inherent flexibility in our target compound may lead to different crystal packing arrangements and potentially polymorphism, a critical consideration in drug development.

  • Intermolecular Interactions: The carboxylic acid moiety in 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is a strong hydrogen bond donor and acceptor. We can anticipate the formation of strong O-H···N or O-H···O hydrogen bonds, potentially leading to dimeric structures or extended hydrogen-bonding networks. In the case of 2-(1H-Benzimidazol-2-yl)phenol, the crystal structure is stabilized by N-H···O and an intramolecular O-H···N hydrogen bond.[2] The crystal packing is further influenced by π-π stacking interactions.[2]

  • Crystal Packing: The difference in molecular shape and intermolecular interactions will profoundly impact the crystal packing. The more planar 2-(1H-Benzimidazol-2-yl)phenol exhibits efficient π-π stacking.[2] The bulkier and more flexible nature of our target compound might lead to a less dense crystal packing arrangement, which can influence its solubility and dissolution rate.

Conclusion

The determination of the crystal structure of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, while not yet in the public domain, can be achieved through a systematic and well-established experimental workflow. By comparing a hypothetical, yet plausible, dataset for this molecule with the known crystal structure of a related benzimidazole derivative, we can anticipate key structural features and their potential impact on its properties. The flexibility of the butanoic acid side chain and the strong hydrogen bonding capabilities are expected to be the defining structural characteristics of this compound. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to successfully undertake the crystallographic analysis of this and other related small molecules.

References

  • University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • ResearchGate. (PDF) 2-(1H-Benzimidazol-2-yl)phenol. [Link]

  • Indian Academy of Sciences. Note Synthesis and crystallographic characteriza- tion of some derivatives of benzimidazole. [Link]

  • InfinityLab. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

Sources

Comparative

Comparative study of N-acylation methods for benzimidazoles

[label="Water/Benzotriazole\nMW, 10 Mechanistic pathway of benzimidazole N-acylation highlighting intermediate formation. Comparative Analysis of Acylation Methods Traditional Base-Promoted Acylation (The Baseline) Metho...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Water/Benzotriazole\nMW, 10

Mechanistic pathway of benzimidazole N-acylation highlighting intermediate formation.

Comparative Analysis of Acylation Methods

Traditional Base-Promoted Acylation (The Baseline)
  • Methodology: Utilizes an acyl chloride or anhydride in the presence of a tertiary amine (TEA, DIPEA) and a nucleophilic catalyst (DMAP) in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Causality: DMAP is a superior nucleophile compared to benzimidazole. It rapidly attacks the acyl chloride to form an N-acylpyridinium salt. This intermediate is highly susceptible to attack by the benzimidazole nitrogen, overcoming its moderate nucleophilicity.

  • Pros: Highly predictable, easily scalable in batch, and effective for sterically hindered acyl groups.

  • Cons: Requires strictly anhydrous conditions; relies on toxic, halogenated solvents and hazardous organic bases.

Green Aqueous Acylation via Benzotriazole Chemistry
  • Methodology: Utilizes benzotriazole chemistry in water under microwave (MW) irradiation.

  • Causality: Benzotriazole acts as an efficient leaving group and acyl transfer agent. Water, typically avoided in acylation due to competitive hydrolysis, is viable here because the hydrophobic nature of the benzimidazole and the acyl-benzotriazole intermediate promotes aggregation. This phase separation effectively shields the reaction center from bulk water. MW irradiation provides rapid, uniform volumetric heating, accelerating the kinetic rate of amide bond formation without bulk solvent degradation 1.

  • Pros: Eco-friendly solvent (water), short reaction times (minutes), simple filtration workup.

  • Cons: Requires specialized microwave reactors; necessitates the intermediate synthesis of N-acylbenzotriazole.

High-Pressure and High-Temperature (HPHT) Water Microflow Process
  • Methodology: Intramolecular or intermolecular condensation using benzoic anhydrides in subcritical/supercritical water (e.g., 445 °C, 45 MPa) via microreactors.

  • Causality: Under HPHT conditions, the dielectric constant of water drops significantly, mimicking organic solvents and allowing complete dissolution of organic precursors. The extreme thermal energy overcomes the high activation barrier of direct acylation/dehydration sequences in milliseconds. The microflow setup ensures precise residence time control, preventing thermal degradation of the product 2.

  • Pros: Lightning-fast reaction kinetics (0.17 seconds), completely catalyst-free, continuous flow scalability.

  • Cons: Requires highly specialized, high-pressure microreactor equipment.

Workflows cluster_trad Traditional cluster_green Microwave (Green) cluster_flow HPHT Microflow Sub Benzimidazole + Acylating Agent Trad DCM/DMAP 0°C to RT, 2-12 h Sub->Trad MW Water/Benzotriazole MW, 100°C, 10 min Sub->MW Flow HPHT Water 445°C, 45 MPa, 0.17 s Sub->Flow Pur1 Aqueous Extraction & Column Chrom. Trad->Pur1 Prod Isolated N-Acylbenzimidazole Pur1->Prod Pur2 Direct Filtration MW->Pur2 Pur2->Prod Pur3 In-line Cooling & Phase Separation Flow->Pur3 Pur3->Prod

Comparative workflows for N-acylation: Traditional vs. Green Microwave vs. HPHT Microflow.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each methodology, allowing for an objective assessment of yield versus environmental and operational costs.

ParameterTraditional (DMAP/DCM)Green Microwave (Aqueous)HPHT Microflow
Acylating Agent Acyl Chloride / AnhydrideN-AcylbenzotriazoleBenzoic Anhydride
Solvent Dichloromethane (DCM)WaterWater
Catalyst/Base DMAP + TEANoneNone
Temperature 0 °C to 25 °C100 °C (MW)445 °C
Reaction Time 2 - 12 hours5 - 15 minutes0.17 seconds
Yield Range 75% - 92%85% - 96%88% - 99%
E-Factor (Waste) High (>50)Low (<5)Very Low (<2)
Scalability Batch (High)Batch (Low-Medium)Continuous Flow (High)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Traditional Base-Promoted N-Acylation [3]

Objective: Synthesize 1-benzoylbenzimidazole using standard Schlenk techniques.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Dissolve benzimidazole (10 mmol) and DMAP (1 mmol, 10 mol%) in anhydrous DCM (20 mL). Add triethylamine (12 mmol) to act as the primary acid scavenger.

  • Activation: Cool the mixture to 0 °C using an ice bath. Causality: The low temperature controls the highly exothermic nature of the acyl chloride addition, suppressing unwanted side-reactions.

  • Acylation: Add benzoyl chloride (11 mmol) dropwise over 10 minutes. Validation: The solution will turn cloudy as triethylammonium chloride precipitates, serving as a visual indicator of reaction progression.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-benzoylbenzimidazole.

Protocol 2: Green Microwave-Assisted Aqueous N-Acylation [1]

Objective: Synthesize N-acylbenzimidazole using water as a green solvent.

  • Preparation: In a 10 mL microwave-transparent glass vial, add benzimidazole (1 mmol) and the pre-synthesized N-acylbenzotriazole (1 mmol).

  • Solvent Addition: Add deionized water (3 mL). The reagents will remain mostly insoluble, forming a suspension.

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 100 °C for 10 minutes (using dynamic power modulation to maintain temperature).

  • Validation: Causality: Localized MW heating causes the solid reactants to melt and coalesce. They react rapidly within a hydrophobic micro-environment, preventing the water from hydrolyzing the acyl donor.

  • Workup: Cool the vial to room temperature using compressed air. The target product will precipitate as a solid mass.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum. No chromatographic purification is typically required, validating the high atom-economy and cleanliness of the method.

References

  • Source: Molecules (PubMed Central / NIH)
  • Source: Green Chemistry (RSC Publishing)
  • Title: Enantioselective Benzoylation of α-Amino Esters Using (S)-1-Benzoyl-2-(α-acetoxyethyl)

Sources

Validation

Thermal gravimetric analysis (TGA) of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Comprehensive Thermal Gravimetric Analysis (TGA) Comparison: 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid vs. Structural Analogs As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Thermal Gravimetric Analysis (TGA) Comparison: 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid vs. Structural Analogs

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, understanding the thermal boundaries of these intermediates is non-negotiable. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6) is a highly functionalized benzimidazole derivative utilized in advanced chemical synthesis and drug development[1].

For researchers optimizing reaction temperatures, designing melt-extrusion formulations, or assessing shelf-life stability, Thermal Gravimetric Analysis (TGA) provides critical mechanistic insights. This guide objectively compares the thermal degradation profile of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid against two structural alternatives: the non-ethylated analog 4-(Benzoimidazol-1-yl)-4-oxo-butyric acid , and the core scaffold 2-Ethylbenzimidazole .

Mechanistic Insights: The Causality of Thermal Degradation

To interpret TGA data accurately, we must analyze the molecule's structural vulnerabilities. The benzimidazole core is inherently robust due to its highly conjugated aromatic system, often resisting thermal decomposition up to temperatures exceeding 350 °C[2]. However, functionalization alters this stability[3].

The thermal degradation of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is governed by three distinct structural features:

  • The Carboxylic Acid Terminus: The butyric acid moiety is the most thermally labile region. Upon heating, this group undergoes dehydration (anhydride formation) followed by rapid decarboxylation (loss of CO₂).

  • The N-CO Amide/Imide Bond: The linkage between the benzimidazole nitrogen and the 4-oxo group is susceptible to thermal cleavage. Scission of this bond releases the remaining aliphatic chain.

  • The 2-Ethyl Substituent: The ethyl group at the C2 position exerts a mild inductive electron-donating effect (+I). This slightly increases the electron density of the benzimidazole ring, subtly strengthening the N-CO bond compared to a non-substituted analog. Furthermore, the ethyl group alters the crystal lattice packing, which increases the initial energy barrier required to trigger solid-state degradation.

Pathway A 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid (Intact API) B Stage 1: Decarboxylation (-CO2, H2O) Onset: ~195 °C A->B Heat C Stage 2: N-CO Cleavage (Loss of aliphatic chain) Peak: ~285 °C B->C Heat D Stage 3: Core Degradation (Benzimidazole ring rupture) > 350 °C C->D Heat E Carbonaceous Char > 600 °C D->E Heat

Thermal degradation pathway of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, TGA must be executed as a self-validating system. The following protocol isolates the thermal degradation of the compound from oxidative artifacts[4].

Step-by-Step Methodology:

  • System Calibration: Prior to analysis, calibrate the TGA balance using certified weights. Perform a temperature calibration using the Curie point of reference metals (e.g., Nickel, Alumel) and verify weight-loss accuracy using a Calcium Oxalate Monohydrate (

    
    ) standard.
    
  • Baseline Subtraction: Run an empty alumina (

    
    ) crucible under the exact experimental conditions to generate a baseline. This corrects for buoyancy effects caused by the heating gas.
    
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the benzimidazole derivative into the pre-tared alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Purge Gas Configuration: Establish a dynamic Nitrogen (

    
    ) atmosphere with a flow rate of 50 mL/min. An inert atmosphere is mandatory to measure pure thermal dissociation rather than oxidative combustion.
    
  • Thermal Program: Heat the sample from 25 °C to 700 °C at a constant heating rate of 10 °C/min.

  • Data Derivation: Calculate the first derivative of the thermogravimetric curve (DTG) to accurately pinpoint the maximum rate of weight loss (

    
    ).
    

Workflow S1 Sample Prep (3-5 mg, Alumina Pan) S3 TGA Execution (10 °C/min, N2 flow) S1->S3 S2 System Calibration (CaC2O4·H2O standard) S2->S1 S4 Data Processing (TG & DTG curves) S3->S4 S5 Kinetic Analysis (Activation Energy) S4->S5

Step-by-step Thermogravimetric Analysis (TGA) experimental workflow.

Quantitative Performance Comparison

The table below summarizes the thermal parameters derived from the TG and DTG curves. Comparing the target compound to its structural analogs isolates the thermal impact of specific functional groups.

CompoundStructural Difference

(°C)
DTG

(°C)
DTG

(°C)
Char Yield at 600 °C (%)
4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid Target Compound 195.2 210.5 285.4 18.5
4-(Benzoimidazol-1-yl)-4-oxo-butyric acidLacks the 2-ethyl group182.4198.1270.216.2
2-EthylbenzimidazoleLacks the 4-oxo-butyric acid240.5N/A290.84.1

Data Analysis & Causality:

  • Impact of the Butyric Acid Group: 2-Ethylbenzimidazole exhibits a significantly higher

    
     (240.5 °C) because it lacks the thermally labile carboxylic acid group. Its weight loss is primarily driven by sublimation/evaporation rather than multi-stage chemical degradation.
    
  • Impact of the 2-Ethyl Group: When comparing the target compound to 4-(Benzoimidazol-1-yl)-4-oxo-butyric acid, the presence of the 2-ethyl group delays the onset of degradation by nearly 13 °C (195.2 °C vs 182.4 °C). This confirms that the inductive stabilization provided by the alkyl chain successfully reinforces the adjacent N-CO bond against early thermal cleavage.

Conclusion for Formulation Scientists

For researchers utilizing 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid in high-temperature synthesis or hot-melt extrusion, the processing temperature must be strictly maintained below 180 °C . Exceeding this threshold will initiate irreversible decarboxylation. However, the compound demonstrates superior thermal resilience compared to its non-ethylated counterpart, making it the preferred intermediate when slightly higher thermal processing windows are required.

References

  • Matrix Scientific. "4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid - Product Catalog (CAS: 402944-83-6)." Matrix Scientific.
  • Wyrębiak, R., et al. (2021). "Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer." Materials, 14(11), 2958. Available at: [Link]

  • Wang, Y., et al. (2024). "Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis." RSC Advances. Available at: [Link]

  • Sağlam, M. F. (2022). "Synthesis, Characterization and Thermal Analysis of Novel Methylene Bridged Bis-carbazole Based Bis-benzimidazoles." Hittite Journal of Science and Engineering, 9(4), 281-286. Available at: [Link]

Sources

Comparative

Analytical Reference Standards for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid (CAS 402944-83-6): A Comparative Performance Guide

Executive Summary & Core Directive In pharmaceutical development, the rigorous quantification of process impurities and degradants is non-negotiable for regulatory compliance. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Core Directive

In pharmaceutical development, the rigorous quantification of process impurities and degradants is non-negotiable for regulatory compliance. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6) is a critical benzimidazole-derived intermediate and potential related-substance impurity. Developing a robust analytical control strategy for this compound requires more than just running an HPLC method; it demands a deep understanding of the reference standard's intrinsic stability.

This guide objectively evaluates the performance of different reference standard grades for this compound, providing researchers with the mechanistic causality and self-validating protocols necessary to ensure ICH Q3A/Q3B-compliant impurity profiling[1].

The Causality of Standard Selection: Structural Liabilities

To understand why the grade of your reference standard matters, we must first analyze the molecule's structural liabilities.

The compound features a 2-ethylbenzimidazole core attached to a 4-oxobutyric acid moiety at the N1 position. This specific linkage forms an N-acyl benzimidazole . In physical organic chemistry, N-acyl benzimidazoles are recognized as highly reactive species; the C-N bond is easily broken, making them susceptible to nucleophilic attack[2].

The Analytical Implication: Because of this reactive N-acyl bond, the compound is highly prone to aqueous hydrolysis, particularly under non-neutral pH conditions or in the presence of trace moisture[3]. If a "research-grade" standard contains even marginal levels of water (e.g., >1.0%) or residual acidic solvents (like HCl or TFA) from its synthesis, it will undergo auto-catalytic degradation during storage. The molecule will cleave into 2-ethylbenzimidazole and succinic acid derivatives.

If you use a degraded standard to establish your Relative Response Factors (RRF) for an API impurity profile, your quantitative data will be artificially skewed, leading to potential out-of-specification (OOS) investigations or regulatory rejection.

Objective Comparison: Evaluating Reference Standard Grades

When establishing a control strategy, the source and certification level of the reference standard directly dictate the reliability of the analytical method. Below is an objective, data-driven comparison of three common sourcing strategies for CAS 402944-83-6.

Table 1: Quantitative Performance Comparison of Reference Standard Grades

Analytical ParameterISO 17034 CRM (Certified Reference Material)Commercial Analytical GradeIn-House Synthesized (Purified)
Assay (Mass Balance) 99.8% ± 0.1%97.5% (Area % only)98.2% ± 0.5%
Orthogonal Purity (qNMR) 99.7%Not Performed97.9%
Moisture Content (KF) < 0.1%1.2%0.8%
Residual Solvents (GC-FID) < 50 ppmNot Reported200 ppm (EtOAc)
Degradation Risk Low (Lyophilized, Argon-sealed)High (Ambient air exposure)Moderate
Regulatory Suitability IND/NDA Quantitative ProfilingEarly R&D / QualitativeRoutine QC (if fully qualified)

Experimental Protocols: A Self-Validating Analytical System

Trustworthiness in analytical chemistry is achieved through self-validating systems. A protocol cannot simply assume the standard is pure based on a single UV chromatogram; it must prove it orthogonally.

Protocol 1: Reference Standard Qualification (qNMR & Mass Balance)

This protocol validates the absolute purity of the standard by comparing structural quantification against chromatographic mass balance.

  • Internal Standard Selection: Weigh precisely 10.0 mg of the CAS 402944-83-6 candidate material and 5.0 mg of NIST-traceable Maleic acid (Internal Standard). Maleic acid (δ 6.26 ppm) is chosen because its signal does not interfere with the aromatic protons of the benzimidazole core (δ 7.2 - 8.0 ppm).

  • Sample Preparation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous DMSO is critical to prevent solvolysis of the reactive N-acyl bond during acquisition.

  • Acquisition: Run a 400 MHz NMR with 64 scans. Set the D1 relaxation delay to 30 seconds. Causality: A long D1 ensures complete relaxation of all nuclei, preventing integration errors.

  • Mass Balance Calculation: Calculate the chromatographic Assay % using the formula: Assay % =[100% - %Moisture (KF) - %Volatiles (TGA) - %Inorganics (ROI)] × (HPLC Area % / 100)

  • System Validation: Compare the qNMR absolute purity with the Mass Balance Assay %. A variance of <0.5% validates the integrity of the reference standard.

Protocol 2: LC-MS/MS Method for Trace Impurity Profiling

This method is designed to quantify the impurity while actively preventing on-column degradation.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5. Causality: Strict pH control at 6.5 prevents the acid/base-catalyzed hydrolysis of the N-acyl benzimidazole linkage during the chromatographic run.

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes at a flow rate of 0.4 mL/min.

  • Detection (ESI+ MRM): Monitor the transition m/z 247.1 → m/z 147.1 (representing the loss of the oxo-butyric acid side chain).

  • Causality Check (Self-Validation): Simultaneously monitor m/z 147.1 in Q1 MS mode. If a peak appears at the void volume or early retention time, it indicates that pre-column hydrolysis has occurred in the sample vial, signaling that the standard solution needs to be freshly prepared in a non-nucleophilic solvent.

Visualizing the Analytical Logic

To further clarify the structural and procedural causality discussed above, the following diagrams map the qualification workflow and the intrinsic degradation pathway of the molecule.

Workflow A Candidate Material CAS 402944-83-6 B qNMR Analysis (Absolute Purity) A->B Aliquot 1 C HPLC-UV/LC-MS (Chromatographic Purity) A->C Aliquot 2 D Karl Fischer & TGA (Water/Volatiles) A->D Aliquot 3 E Mass Balance Calculation B->E Assay % C->E Area % D->E Wt % F Certified Reference Material (CRM) E->F Final Certification

Caption: Orthogonal analytical workflow for self-validating Reference Standard (CRM) qualification.

Degradation Parent 4-(2-Ethyl-benzoimidazol-1-yl) -4-oxo-butyric acid (Intact N-Acyl Bond) Hydrolysis Aqueous Hydrolysis (pH < 3 or pH > 8) Trace Moisture Parent->Hydrolysis Nucleophilic Attack Deg1 2-Ethylbenzimidazole (Cleaved Core) Hydrolysis->Deg1 N-C Bond Cleavage Deg2 Succinic Acid Derivatives (Cleaved Side Chain) Hydrolysis->Deg2 Acyl Transfer

Caption: Hydrolytic degradation pathway of the reactive N-acyl benzimidazole linkage.

References

  • Chromatography services - Dextrose Technologies Dextrose Technologies (ICH Q3A/Q3B-Oriented Impurity Profiling)[Link]

  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives ResearchGate (Mechanisms of N-acylimidazole hydrolysis) [Link]

  • Sequence Diversification by Divergent C-Terminal Elongation of Peptides PMC - National Institutes of Health (Reactivity of N-acyl benzimidazole)[Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS Number: 402944-83-6). The procedural recommendations here...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS Number: 402944-83-6). The procedural recommendations herein are synthesized from available safety data for the compound and its structural analogs, namely benzimidazole and butyric acid derivatives, to ensure a comprehensive safety framework for laboratory personnel.

The primary known hazards associated with 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid are its potential to cause allergic skin reactions and serious eye irritation.[1] Due to its structural components, it is prudent to also consider the potential for hazards associated with butyric acid, such as corrosivity, and benzimidazoles, which may cause irritation upon contact or inhalation.[2][3][4][5][6] This guide is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The following table outlines the mandatory PPE for handling 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, with the rationale for each selection rooted in mitigating the compound's specific and inferred hazards.

Protection Area Required Equipment Standards & Specifications Rationale and Key Considerations
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2][7]Must conform to EN 166 (EU) or be NIOSH (US) approved.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[1] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant apron.[2][9]Gloves must be inspected prior to use for any signs of degradation or puncture.[7]Prevents direct skin contact which may cause an allergic skin reaction.[1] A lab coat or apron protects against accidental spills on clothing.[2]
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust or aerosols are generated.[3][10]Respirators and their components must be tested and approved under appropriate government standards.[7]Minimizes the risk of inhaling airborne particles, a potential route of exposure for benzimidazole-containing compounds.[5][6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following procedural steps provide a clear guide for the safe handling of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11][12]

  • Container Integrity: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][13]

Handling and Use
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[9][14]

  • PPE Adherence: Before handling, don all required personal protective equipment as outlined in the table above.

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[5][6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

Spill Response
  • Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth.[15] For acidic compounds like butyric acid derivatives, neutralization with a weak base like sodium bicarbonate may be appropriate before cleanup.[16]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[8]

  • Waste Collection: Collect the absorbed material and any contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste.[9]

Decontamination and Disposal
  • Decontamination: Clean the spill area thoroughly once the bulk of the material has been removed.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be segregated as chemical waste.[9]

  • Disposal Protocol: All waste, including contaminated PPE and empty containers, must be disposed of as hazardous waste through a licensed professional waste disposal service.[2][9] Do not empty into drains or release into the environment.[14]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid, emphasizing the critical safety checkpoints at each stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Proceed if intact Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Enter fume hood Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Spill Spill Weighing & Transfer->Spill Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Post-experiment Reaction Setup->Spill Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service Spill->Decontaminate Workspace Follow Spill Protocol

Caption: Safe handling workflow for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation or an allergic reaction occurs, seek medical attention.[17]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][7][17]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][5]

Always have the Safety Data Sheet (SDS) or this guide available when seeking medical attention.

References

  • BENZIMIDAZOLE FOR SYNTHESIS MSDS. Labogens. Available at: [Link]

  • SAFETY DATA SHEET - Hysol SL 30 XBB. Castrol. Available at: [Link]

  • Information on Butyric Acid. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET - Butyric Acid. Fisher Scientific. Available at: [Link]

  • 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. PubChem. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem. Available at: [Link]

  • Safe working in laboratories. University of Bath. Available at: [Link]

Sources

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